An In-depth Technical Guide to 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol: Synthesis, Characterization, and Physicochemical Profiling
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and predicted...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and predicted physicochemical properties of the novel compound 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. As a molecule incorporating key pharmacophoric elements such as a secondary amine, a hydroxyl group, and an ether linkage, it represents a structure of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and theoretical insights grounded in established chemical principles. While direct experimental data for this specific molecule is not widely available, this guide synthesizes information from structurally related compounds to provide reliable estimations and robust methodologies.
Introduction: The Rationale for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
The structural motif of an amino alcohol is a cornerstone in the design of biologically active molecules. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group within the same scaffold allows for diverse interactions with biological targets. The addition of a phenoxy group and a methoxyethyl substituent introduces further complexity and potential for modulating pharmacokinetic and pharmacodynamic properties. The phenoxy group can engage in aromatic interactions, while the methoxyethyl chain can influence solubility and metabolic stability. This unique combination of functional groups makes 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol a compelling candidate for investigation in various therapeutic areas.
Physicochemical Properties: An Estimation Based on Analogous Structures
Precise experimental determination of physicochemical properties is crucial for drug development. In the absence of published data for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, the following table presents estimated values based on the known properties of structurally similar compounds, such as 2-amino-1-butanol and various phenoxy propanolamine derivatives.
The presence of polar amine and hydroxyl groups suggests some water solubility, while the phenoxy and alkyl components will limit it.[1][4]
pKa (of the amine)
9.0 - 10.0
Typical for secondary amines in similar structures.
LogP
1.5 - 2.5
Estimated based on the contribution of the different functional groups.
Synthesis and Purification: A Proposed Experimental Workflow
The synthesis of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol can be approached through a multi-step process, beginning with readily available starting materials. The following is a proposed synthetic route, grounded in established organic chemistry transformations.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol via epoxide ring opening.
Step-by-Step Experimental Protocol
Objective: To synthesize 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol through the nucleophilic attack of 2-methoxyethylamine on 1-phenoxy-2,3-epoxypropane.
Materials:
1-phenoxy-2,3-epoxypropane
2-methoxyethylamine
Ethanol (or other suitable protic solvent)
Sodium hydroxide (for workup)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Dichloromethane (for extraction)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenoxy-2,3-epoxypropane (1 equivalent) in ethanol (5 mL per gram of epoxide).
Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.2 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in dichloromethane and wash with a 1M sodium hydroxide solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol.
Analytical Characterization: A Comprehensive Workflow
A thorough analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
An In-depth Technical Guide on the Solubility Profile of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, from synthesis and purification to formu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, from synthesis and purification to formulation and manufacturing. This technical guide provides a comprehensive framework for determining the solubility profile of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, a novel compound with potential therapeutic applications. In the absence of established public data, this document outlines the theoretical considerations, experimental design, and detailed methodologies for generating a robust and reliable solubility profile. The protocols described herein are grounded in established scientific principles and regulatory guidelines, ensuring the integrity and applicability of the generated data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic that dictates the feasibility and success of numerous processes. For a compound such as 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, understanding its solubility in a range of organic solvents is paramount for:
Synthetic Route Optimization: The choice of solvents for reaction, crystallization, and purification is directly governed by the solubility of the API and its intermediates.
Formulation Development: The ability to dissolve the API in appropriate solvents is crucial for developing various dosage forms, including parenteral solutions, and for techniques like spray drying to create amorphous solid dispersions.[1]
Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the solubility of the analyte in the mobile phase for accurate quantification.
Polymorph Screening: Crystallization from different solvents is a common method for discovering and characterizing different polymorphic forms of an API, each of which can have distinct physical and biopharmaceutical properties.
This guide provides the scientific and methodological framework to systematically determine the solubility of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in a variety of organic solvents, thereby enabling and accelerating its development pathway.
Physicochemical Properties of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol: A Predictive Overview
A preliminary analysis of the molecular structure of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol provides valuable insights into its expected solubility behavior.
Molecular Structure:
The molecule possesses several functional groups that will influence its interaction with different solvents:
Aromatic Ring (Phenoxy group): This non-polar moiety will contribute to solubility in aromatic and less polar solvents.
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols.
Secondary Amine (-NH-): This group is a hydrogen bond donor and acceptor and will also contribute to solubility in protic solvents.
Ether Linkages (-O-): The ether groups can act as hydrogen bond acceptors, enhancing solubility in a range of solvents.
Alkyl Chain: The hydrocarbon backbone contributes to the non-polar character of the molecule.
Based on this structure, it is anticipated that 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol will exhibit a degree of solubility in a wide range of organic solvents, with higher solubility expected in polar protic and polar aprotic solvents.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[2][3] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of solid 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
To each vial, add a known volume of the desired organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance).
Agitate the mixtures for a predetermined period. A common timeframe is 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility remains constant).[4]
Sample Collection and Preparation:
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
Centrifuge the vials to further separate the solid from the supernatant.
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter appropriate for the organic solvent to remove any remaining solid particles.
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
Quantification:
Prepare a series of standard solutions of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol of known concentrations in the same solvent system.
Analyze the standard solutions and the filtered, diluted sample solutions using a validated HPLC method.
Construct a calibration curve by plotting the analytical response of the standard solutions against their concentrations.
Determine the concentration of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in the diluted sample by interpolation from the calibration curve.
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
The following table provides a template for reporting the experimentally determined solubility of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in various organic solvents at different temperatures.
Organic Solvent
Solvent Class
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Ethanol
Polar Protic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Methanol
Polar Protic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Isopropanol
Polar Protic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Acetone
Polar Aprotic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Ethyl Acetate
Polar Aprotic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Dichloromethane
Non-polar
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Toluene
Non-polar
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Dimethyl Sulfoxide
Polar Aprotic
25
Experimental Value
Calculated Value
37
Experimental Value
Calculated Value
Interpretation of Results
The solubility data will provide a comprehensive understanding of the solvent-solute interactions for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. Key aspects to analyze include:
Effect of Solvent Polarity: Compare the solubility in polar versus non-polar solvents to understand the overall polarity of the molecule.
Role of Hydrogen Bonding: Higher solubility in protic solvents like alcohols would indicate the importance of the hydroxyl and amine groups in the dissolution process.
Temperature Dependence: For most compounds, solubility increases with temperature. Quantifying this relationship is important for processes like crystallization. The van't Hoff equation can be used to relate the change in solubility to the enthalpy of dissolution.[5]
Advanced Considerations and Alternative Methodologies
While the shake-flask method is the definitive technique for equilibrium solubility, other methods can be employed for higher throughput screening or under specific circumstances.
Kinetic Solubility Measurement: This high-throughput method determines the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). It is often used in early drug discovery to rank compounds but may not represent true thermodynamic equilibrium.[6]
Potentiometric Titration: For ionizable compounds, this method can be used to determine the pH-dependent solubility profile.
Computational Models: In silico models, such as those based on quantitative structure-property relationships (QSPR) or thermodynamic cycles, can provide initial estimates of solubility and guide solvent selection for experimental studies.[7][8][9]
Conclusion
This technical guide has provided a detailed and scientifically rigorous framework for determining the solubility profile of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in organic solvents. By following the outlined experimental protocols and data analysis strategies, researchers and drug development professionals can generate the critical data needed to support the advancement of this compound through the pharmaceutical development pipeline. The principles and methodologies described are broadly applicable to other new chemical entities, serving as a foundational resource for solubility characterization.
References
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An In-Depth Technical Guide to the Identification and Control of Carvedilol-Related Impurities and Intermediates
Foreword: The Imperative of Purity in Pharmaceutical Manufacturing Carvedilol is a widely prescribed adrenergic antagonist with non-selective β- and α1-receptor blocking activity, pivotal in managing hypertension and hea...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative of Purity in Pharmaceutical Manufacturing
Carvedilol is a widely prescribed adrenergic antagonist with non-selective β- and α1-receptor blocking activity, pivotal in managing hypertension and heart failure.[1] As with any Active Pharmaceutical Ingredient (API), its efficacy and safety are inextricably linked to its purity. Unwanted chemicals that remain with the API from the synthesis process or that develop during storage can significantly impact the final drug product's quality and safety profile.[1][2] Regulatory bodies, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH), have established stringent guidelines for the control of these impurities.[1]
This guide provides an in-depth exploration of the origins, identification, and characterization of impurities related to Carvedilol. We will move beyond simple procedural lists to delve into the chemical logic behind impurity formation and the rationale for selecting specific analytical techniques. Our objective is to equip researchers, quality control analysts, and drug development professionals with a robust framework for impurity profiling, ensuring the development of safe and effective Carvedilol-based therapeutics.
The Genesis of Impurities: Process and Degradation Pathways
Impurities in Carvedilol can be broadly categorized into two primary sources: those arising from the synthetic process (process-related impurities) and those formed through chemical degradation of the API (degradation products).[3]
The synthetic route chosen for Carvedilol manufacturing is the single most critical factor determining the initial impurity profile. Nearly all common synthetic approaches involve the condensation of two key intermediates: 4-(oxiran-2-ylmethoxy)-9H-carbazole (an epoxy intermediate, also known as Carvedilol EP Impurity D) and 2-(2-methoxyphenoxy)ethanamine (an amine side-chain, also known as Carvedilol Related Compound E).[2][4]
The innovator route, while direct, is known to generate several critical impurities. A major challenge is controlling the reaction stoichiometry. The secondary amine formed after the initial reaction can react with a second molecule of the epoxy intermediate, leading to the formation of a dimeric "bis-impurity" (Carvedilol Impurity B).[1] Another significant process-related impurity is Carvedilol Impurity A, which arises from a di-substitution on the carbazole nitrogen.
To mitigate the formation of the bis-impurity, an alternative synthetic strategy involves using a protected amine, such as N-benzyl-2-(2-methoxyphenoxy)ethanamine. While this effectively prevents the dimer formation, it introduces a new potential impurity: N-benzyl Carvedilol (Carvedilol Impurity C). This impurity results from the incomplete removal of the benzyl protecting group in the final debenzylation step. Due to its potential toxicity, the European Pharmacopoeia sets a stringent limit of not more than 0.02% for Impurity C.
The diagram below illustrates a common synthetic pathway and the junctures at which these key process-related impurities are formed.
Caption: Carvedilol synthesis pathway and origin of key process-related impurities.
Degradation-Related Impurities
Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products that may form under various environmental conditions. This is crucial for establishing the stability-indicating nature of analytical methods.[5] Carvedilol is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[5][6]
Acid and Base Hydrolysis: Carvedilol shows significant degradation when exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, especially with heating.[5][6][7] The ether linkages in the molecule are potential sites for hydrolysis.
Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide (H2O2), can lead to the formation of various oxidative byproducts.[3][6] The secondary amine and the carbazole ring system are susceptible to oxidation.
Photodegradation: Exposure to light can also induce degradation, leading to the formation of photodegradation impurities.[3]
Thermal Degradation: While generally more stable to heat alone, prolonged exposure to high temperatures can cause degradation.
The workflow for conducting a forced degradation study is systematic, ensuring all potential degradation pathways are explored.
Caption: Workflow for a typical forced degradation study of Carvedilol.
Analytical Strategy: A Multi-tiered Approach to Identification
A robust analytical strategy for impurity identification is hierarchical, beginning with high-resolution separation and culminating in definitive structural elucidation.
Core Technique: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity analysis due to its high resolution and reproducibility.[8] A "stability-indicating" HPLC method is one that can separate the API from all known process impurities and degradation products, ensuring that any peak represents a single, pure compound.
Causality in Method Development: The choice of chromatographic conditions is critical. For Carvedilol and its impurities, which span a range of polarities, a reversed-phase gradient method is typically required.
Column: A C18 column (e.g., 250 x 4.6 mm, 3-5 µm) is often the first choice due to its versatility in retaining both moderately polar and non-polar compounds.[6]
Mobile Phase: A buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) are used. The buffer, often a phosphate buffer adjusted to an acidic pH (e.g., pH 2.0-3.0), is crucial for ensuring the consistent ionization state of the amine-containing analytes, leading to sharp, symmetrical peaks.[6][8]
Gradient Elution: A gradient program, which gradually increases the percentage of the organic mobile phase, is necessary to first elute polar impurities and then the less polar API and non-polar impurities within a reasonable run time.[6]
Detection: UV detection is commonly set at 240 nm, a wavelength where Carvedilol and many of its chromophoric impurities exhibit strong absorbance.[6][8] A second wavelength, such as 226 nm, may be used to enhance the detection of certain impurities.[6]
Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or dual-wavelength UV detector.
Column: Purospher STAR RP-18 end-capped (250 x 4.6 mm, 3 µm) or equivalent.[6]
Column Temperature: Maintained at 50°C to improve peak shape and reduce viscosity.[6]
Mobile Phase A: 20 mM potassium dihydrogen phosphate with 1 ml/L triethylamine, adjusted to pH 2.8 with orthophosphoric acid.[6]
Mobile Phase B: A mixture of methanol, acetonitrile, and buffer.[6] (Note: Specific ratios can vary, a common approach is Acetonitrile as Mobile Phase B).
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.[4]
Structural Elucidation: The Power of Mass Spectrometry and NMR
While HPLC-UV can separate and quantify impurities, it provides no structural information. This is where hyphenated techniques become indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC outlet to a mass spectrometer is the primary tool for identifying unknown impurities. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity. Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing its fragments, providing a structural fingerprint that can be used to piece together the molecule's structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute, unambiguous structure confirmation, NMR is the gold standard.[1] This requires isolating a sufficient quantity of the impurity (often through preparative HPLC) and performing 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments.
The logical workflow for identifying an unknown peak is outlined below.
Caption: Analytical workflow for the structural elucidation of an unknown impurity.
Summary of Key Carvedilol Impurities
The United States and European Pharmacopoeias list several key impurities that must be controlled. The table below summarizes these critical compounds.[1][4]
Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[6] This self-validating system ensures the trustworthiness of the data generated.
Validation Parameter
Purpose
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).
Linearity
To verify that the detector response is directly proportional to the analyte concentration over a specified range.
Accuracy
To determine the closeness of the test results to the true value (assessed by recovery studies).
Precision
To measure the degree of scatter between a series of measurements (repeatability, intermediate precision).
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Control Strategies: The ultimate goal is not just to identify impurities but to control them. This is achieved through:
Process Optimization: Refining synthetic steps to minimize the formation of side products.[3]
Purification Techniques: Employing advanced methods like recrystallization or chromatography to remove impurities from the final API.[3][9]
Stability Testing: Using data from forced degradation studies to establish appropriate storage conditions and shelf-life.[3]
Conclusion
The identification of Carvedilol-related impurities is a complex but critical task that underpins the safety and quality of the final pharmaceutical product. It demands a deep understanding of organic synthesis, degradation chemistry, and advanced analytical science. By integrating high-resolution separation techniques like HPLC with powerful structural elucidation tools like MS and NMR, and grounding all methods in a rigorous validation framework, drug developers can successfully navigate the challenges of impurity profiling. This integrated approach is not merely a regulatory hurdle but a fundamental component of ensuring patient safety and therapeutic efficacy.
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Synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-: An Application Note and Protocol
Abstract This document provides a detailed guide for the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-, a β-amino alcohol derivative with potential applications in pharmaceutical research and development. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed guide for the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-, a β-amino alcohol derivative with potential applications in pharmaceutical research and development. The synthetic strategy is centered around the well-established and versatile nucleophilic ring-opening of a phenoxy-substituted epoxide with 2-methoxyethylamine. This application note elucidates the underlying chemical principles, provides a step-by-step laboratory protocol, and includes essential information on materials, safety, and product characterization. The presented methodology is designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of β-Amino Alcohols
β-Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in a vast array of biologically active molecules and pharmaceutical agents.[1] Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets. Notably, the phenoxypropanolamine scaffold, to which the target molecule belongs, is the foundation for a major class of cardiovascular drugs known as beta-blockers.[2][3] These drugs function as competitive antagonists of catecholamines at β-adrenergic receptors, playing a crucial role in the management of conditions like hypertension, angina, and cardiac arrhythmias.[3][4]
The synthesis of novel β-amino alcohol derivatives, such as 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-, is a key area of research for the discovery of new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Retrosynthetic Analysis and Strategy
The most direct and convergent approach for the synthesis of the target molecule is the nucleophilic ring-opening of a suitable epoxide with the corresponding amine. This is a widely employed and highly efficient method for the preparation of β-amino alcohols.[1][5][6][7][8]
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic analysis identifies 1-(Phenoxy)-2,3-epoxypropane and 2-methoxyethylamine as the key starting materials. The core of the synthetic protocol will, therefore, be the reaction between these two precursors.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1-(Phenoxy)-2,3-epoxypropane
Reagent Grade, ≥98%
Sigma-Aldrich
2-Methoxyethylamine
Reagent Grade, ≥99%
Alfa Aesar
Isopropanol
Anhydrous, 99.5%
Fisher Scientific
Reaction Solvent
Ethyl Acetate
ACS Grade
VWR
For extraction and chromatography
Hexanes
ACS Grade
VWR
For chromatography
Saturated Sodium Bicarbonate Solution
For workup
Brine (Saturated NaCl Solution)
For workup
Anhydrous Magnesium Sulfate
Drying agent
Silica Gel
60 Å, 230-400 mesh
For column chromatography
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Standard laboratory glassware
Synthetic Procedure
Caption: Overall synthetic workflow.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Phenoxy)-2,3-epoxypropane (1.50 g, 10.0 mmol, 1.0 eq).
Add anhydrous isopropanol (30 mL) to dissolve the epoxide.
To the stirred solution, add 2-methoxyethylamine (0.90 g, 12.0 mmol, 1.2 eq) dropwise at room temperature.
Attach a reflux condenser to the flask.
Step 2: Reaction
Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.
Maintain the reflux with vigorous stirring for 12-18 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting epoxide has disappeared.
Step 3: Workup and Extraction
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a 250 mL separatory funnel.
Add ethyl acetate (50 mL) to the separatory funnel.
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting materials and acidic impurities.
Wash the organic layer with brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Filter off the drying agent and collect the filtrate.
Step 4: Purification
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purify the crude product by flash column chromatography on silica gel.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
Collect the fractions containing the desired product (as indicated by TLC).
Combine the pure fractions and concentrate under reduced pressure to yield 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- as a pale yellow oil.
Safety Precautions
Perform the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1-(Phenoxy)-2,3-epoxypropane is a potential mutagen and should be handled with care.
2-Methoxyethylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
Isopropanol is flammable. Keep away from open flames and ignition sources.
Causality and Experimental Choices
Choice of Amine: 2-Methoxyethylamine is selected as it provides the desired (2-methoxyethyl)amino substituent on the final product. A slight excess (1.2 equivalents) is used to ensure complete consumption of the limiting epoxide.
Solvent Selection: Isopropanol is a suitable polar protic solvent that facilitates the reaction between the epoxide and the amine. It is also effective at solubilizing both reactants. Alternative solvent systems, such as a mixture of DMF and water, have also been shown to be effective for similar reactions and can proceed even without a catalyst.[6]
Reaction Temperature: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the ring-opening of the epoxide, ensuring a reasonable reaction rate.
Workup Procedure: The aqueous workup with sodium bicarbonate is crucial for neutralizing the reaction mixture and removing any acidic byproducts. The subsequent brine wash helps to remove any remaining water from the organic layer.
Purification Method: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, such as the target β-amino alcohol, from any unreacted starting materials or byproducts.
Characterization
The identity and purity of the synthesized 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-O stretches of the ether linkages.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-. The methodology is based on the well-established nucleophilic ring-opening of an epoxide with an amine, a cornerstone reaction in the synthesis of β-amino alcohols. By following this guide, researchers can confidently prepare this compound for further investigation in various fields, particularly in the early stages of drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of analogous phenoxypropanolamine derivatives.
References
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved February 28, 2026, from [Link]
ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively. Retrieved February 28, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved February 28, 2026, from [Link]
Frontiers in Bioengineering and Biotechnology. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved February 28, 2026, from [Link]
CAS Common Chemistry. (n.d.). Bis(2-chloroisopropyl) ether. Retrieved February 28, 2026, from [Link]
MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved February 28, 2026, from [Link]
PubMed. (n.d.). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Retrieved February 28, 2026, from [Link]
Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved February 28, 2026, from [Link]
ResearchGate. (2025, August 10). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved February 28, 2026, from [Link]
ResearchGate. (2025, November 19). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved February 28, 2026, from [Link]
OMICS International. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved February 28, 2026, from [Link]
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved February 28, 2026, from [Link]
European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved February 28, 2026, from [Link]
Chinese Academy of Sciences. (n.d.). New Method Revolutionizes Beta-Blocker Production Process. Retrieved February 28, 2026, from [Link]
Application Note & Protocol Guide: Advanced Techniques for the Isolation and Purification of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
Abstract This technical guide provides a comprehensive framework for the isolation and purification of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, a compound featuring multiple functional groups including a secondary am...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the isolation and purification of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, a compound featuring multiple functional groups including a secondary amine, a secondary alcohol, and two ether linkages. The inherent amphiphilic nature and basicity of this molecule present unique challenges and opportunities for separation. This document outlines a multi-step purification strategy, beginning with a foundational liquid-liquid extraction (LLE) based on pH modulation, followed by advanced chromatographic methods, and culminating in final isolation via crystallization. Each protocol is presented with detailed, step-by-step instructions and an in-depth explanation of the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology for analogous molecular structures.
Introduction: Structural Analysis and Purification Strategy
The target molecule, 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, possesses a combination of polar and non-polar moieties. The secondary amine group provides a basic handle for pH-driven separations, while the hydroxyl group and ether linkages contribute to its overall polarity and hydrogen bonding capacity. The phenoxy and butanol hydrocarbon portions introduce significant non-polar character.
A successful purification strategy must systematically address different types of impurities:
Non-basic organic impurities: Starting materials or byproducts lacking a basic nitrogen atom.
Acidic or neutral polar impurities: Reagents or byproducts that are water-soluble.
Closely related structural isomers: Regioisomers or stereoisomers formed during synthesis.
Our approach is a logical cascade of techniques, each leveraging a distinct physicochemical property of the target compound to achieve incremental purity. The overall workflow is designed to first remove bulk, dissimilar impurities through extraction, followed by high-resolution chromatographic polishing, and concluding with crystallization to achieve high analytical purity.
Figure 1: High-level workflow for the purification of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol.
Physicochemical Properties: The Basis for Separation
Understanding the key properties of the target molecule is paramount for designing an effective purification scheme. The values below inform our choice of solvents, pH conditions, and chromatographic systems.
Property
Value / Prediction
Implication for Purification
Molecular Formula
C₁₃H₂₁NO₃
---
Molecular Weight
239.31 g/mol
Influences diffusion rates and boiling point.
pKa (Conjugate Acid)
~9.5 - 10.5 (Predicted)
The secondary amine is basic and will be protonated (>99%) at pH < 8. This is the cornerstone of the LLE strategy.
logP (Octanol/Water)
~1.5 - 2.5 (Predicted)
Indicates moderate lipophilicity. The free base is soluble in organic solvents, while the protonated salt is water-soluble.
This initial, robust purification step is designed to separate the basic target compound from neutral and acidic impurities. The strategy hinges on the reversible protonation of the secondary amine, which dramatically alters the compound's solubility.[1]
Principle of Causality: By lowering the pH of the aqueous phase with a dilute acid, the amine is converted to its corresponding ammonium salt. This ionic salt is highly soluble in the aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequently, raising the pH deprotonates the ammonium salt, regenerating the organic-soluble free base, which can be extracted back into a fresh organic solvent.
Figure 2: Workflow for the Liquid-Liquid Extraction (LLE) protocol.
Experimental Protocol:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
Separation I: Drain the lower aqueous layer (containing the protonated target compound) into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded. For optimal recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) solution with stirring until the pH is >11 (verify with pH paper). A cloudy precipitate or oil may form as the free base is generated.
Back-Extraction: Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the flask. Transfer back to the separatory funnel and shake vigorously.
Separation II: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified free base. Re-extract the aqueous layer with fresh ethyl acetate to maximize yield.
Final Wash & Dry: Combine the organic extracts from the back-extraction. Wash once with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purified, amine.
Following LLE, flash column chromatography is employed to separate the target compound from closely related impurities that were not removed by extraction. The choice between normal-phase and reversed-phase chromatography depends on the specific impurity profile.
Principle of Causality: This technique separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar. Polar compounds, like our target with its -OH and -NH groups, interact more strongly with the silica and thus elute more slowly. Less polar impurities will elute faster. Amines can "streak" on acidic silica gel; this is mitigated by adding a small amount of a basic modifier like triethylamine (TEA) to the eluent.[2]
Experimental Protocol:
Stationary Phase: Prepare a column packed with silica gel (230-400 mesh). The mass of silica should be 50-100 times the mass of the crude material to be loaded.
Mobile Phase Selection: A good starting point for the eluent is a mixture of a non-polar solvent (e.g., heptane or hexanes) and a polar solvent (e.g., ethyl acetate), with 0.5-1% triethylamine added.
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for a retention factor (Rf) of ~0.3 for the target compound.
Sample Loading: Adsorb the crude amine from the LLE step onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column. This "dry loading" method typically results in better separation than direct liquid injection.
Elution: Begin elution with the selected mobile phase. A gradient elution, starting with a lower polarity (e.g., 10% EtOAc in heptane) and gradually increasing the polarity (e.g., to 50% EtOAc), is often most effective.
Fraction Collection: Collect fractions and monitor them by TLC.
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified oil or solid.
Technique
Stationary Phase
Example Mobile Phase System
Rationale & Key Considerations
Normal-Phase
Silica Gel
Heptane / Ethyl Acetate + 1% Triethylamine (TEA)
Primary choice. Separates based on polarity. TEA is crucial to prevent peak tailing of the basic amine on the acidic silica surface.
Reversed-Phase
C18 Silica
Water / Acetonitrile + 0.1% Formic Acid (FA) or TFA
Alternative choice. Useful if impurities are very polar. The acidic modifier ensures the amine is protonated, leading to sharp peaks.[3][4]
For exceptionally challenging separations, such as removing other basic impurities, cation-exchange chromatography is a powerful tool.[2][5][6]
Principle of Causality: The sample is loaded onto a negatively charged resin (e.g., a strong cation exchanger like Dowex® 50WX8) at a low pH. The positively charged (protonated) amine binds to the resin. Neutral and anionic impurities are washed through. The bound amine is then eluted by raising the pH (using a buffer or a dilute base like ammonium hydroxide), which neutralizes the amine and disrupts the ionic interaction.[6]
Protocol III: Final Isolation via Crystallization
Crystallization is the ultimate step to achieve high purity and obtain a stable, solid product. This can be performed on the free base or, more commonly, by converting the amine into a crystalline salt. Amine salts, such as hydrochlorides or oxalates, often have higher melting points and better-defined crystal lattices than their free-base counterparts.[7][8][9]
Experimental Protocol (Hydrochloride Salt Formation):
Dissolution: Dissolve the purified amine (from chromatography) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise until the solution is acidic (test with pH paper) or until precipitation is complete.
Crystallization: The hydrochloride salt will often precipitate immediately. To improve crystal quality, the mixture can be gently warmed to redissolve the solid and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding with a previously formed crystal can be beneficial.[9]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals on the filter with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or heptane) to remove any residual soluble impurities.[10]
Drying: Dry the crystals under vacuum to obtain the final, highly pure product.
Purity Assessment and Validation
The success of the purification protocol must be validated using appropriate analytical techniques.
Thin-Layer Chromatography (TLC): To monitor column fractions and assess the removal of impurities. A single spot in multiple solvent systems is a good indicator of purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by peak area). Both reversed-phase and chiral methods (if stereoisomers are a concern) can be employed.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and reveals the presence of any remaining impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.
References
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. [Link]
Method for crystallization of amino acids. (1992).
Isolation of aminoalcohol. (2000).
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). ACS Catalysis. [Link]
Separation and Purification of Amino Acids. (2022). ResearchGate. [Link]
Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023). Journal of Chemical & Engineering Data. [Link]
Process for the purification of an aminoalcohol. (1999).
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]
Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. ResearchGate. [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Catalysis. [Link]
Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. (2024). PMC. [Link]
Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2012). ResearchGate. [Link]
Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry. [Link]
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (2014). The Royal Society of Chemistry. [Link]
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Omega. [Link]
Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2019). PMC. [Link]
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2014). PMC. [Link]
Process for synthesis of phenoxy diaminopyrimidine derivatives. (2008).
Application Note: A Comprehensive Guide to the Preparation and Certification of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol Reference Standards
Abstract This application note provides a detailed, scientifically-grounded protocol for the synthesis, purification, and comprehensive characterization of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol for use as a chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, scientifically-grounded protocol for the synthesis, purification, and comprehensive characterization of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol for use as a chemical reference standard. The quality and purity of reference standards are paramount for achieving scientifically valid results in the pharmaceutical industry, serving as the basis for qualitative and quantitative testing.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. The methodology detailed herein ensures the creation of a highly purified, well-characterized reference material suitable for critical applications such as analytical method validation, impurity profiling, and quality control assays.
Introduction: The Critical Role of Reference Standards
In pharmaceutical development and manufacturing, reference standards are the cornerstone of quality assessment. They are highly characterized materials used to confirm the identity, purity, strength, and quality of drug substances and products.[2] Regulatory bodies like the US Food and Drug Administration (FDA) and international guidelines from the ICH mandate the use of well-qualified reference standards for these purposes.[1][2] An in-house or secondary reference standard, such as the one described in this protocol, must be demonstrably traceable to a primary standard where available and thoroughly characterized to ensure its suitability for its intended use.[3]
1-(2-methoxyethyl)amino-3-phenoxy-2-butanol is a chiral 1,2-amino alcohol.[4] Molecules of this class are significant as they often appear as impurities, metabolites, or key synthetic intermediates in the manufacturing of various active pharmaceutical ingredients (APIs), particularly beta-blockers. The preparation of its reference standard is therefore essential for developing and validating stability-indicating analytical methods capable of accurately quantifying it in the presence of the API and other related substances.
This document outlines a complete workflow, from chemical synthesis to final certification, providing a robust framework for producing a reference standard that meets stringent quality requirements.
The synthesis of 1,2-amino alcohols is effectively achieved through the nucleophilic ring-opening of an epoxide by an amine.[5][6] This strategy was selected for its high efficiency and control over regioselectivity. The proposed synthesis proceeds in two main stages: formation of the epoxide intermediate and the subsequent amination.
Diagram: Synthetic Pathway
Caption: Synthetic route to the target compound via epoxide formation and subsequent amination.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(phenoxymethyl)oxirane
To a stirred solution of phenol (1.0 eq) and water, add sodium hydroxide (1.1 eq) and stir until fully dissolved.
Add epichlorohydrin (1.5 eq) dropwise, maintaining the temperature below 50 °C.
After the addition is complete, heat the mixture to 100 °C and stir vigorously for 1-2 hours.
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(phenoxymethyl)oxirane, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
Dissolve the crude 2-(phenoxymethyl)oxirane (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
Add 2-methoxyethylamine (1.2 eq) to the solution.
Heat the mixture to reflux (approximately 75-85 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to obtain the crude product as a viscous oil or solid.
Causality Note: The use of a protic solvent like ethanol facilitates the epoxide ring-opening by protonating the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack by the amine. The reaction is heated to ensure a reasonable reaction rate.
Purification and Isolation
A multi-step purification process is essential to remove unreacted starting materials, catalysts, and any side products, thereby achieving the high purity required for a reference standard.
Diagram: Purification and Characterization Workflow
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Butanol, 1-[(2-methoxyethyl)amino]-3-phenoxy-
This Application Note is designed for researchers and analytical scientists requiring a robust, self-validating LC-MS/MS protocol for the quantification of 2-Butanol, 1-[(2-methoxyethyl)amino]-3-phenoxy- (hereafter refer...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical scientists requiring a robust, self-validating LC-MS/MS protocol for the quantification of 2-Butanol, 1-[(2-methoxyethyl)amino]-3-phenoxy- (hereafter referred to as MEAPB ).
Given the specific nomenclature, this compound is structurally analogous to beta-blocker intermediates (aryloxyaminopropanols), but features a butanol backbone and a 2-methoxyethyl amine substituent. This protocol is derived from first-principles method development for secondary amine-containing lipophilic drugs.
Introduction & Scientific Rationale
The quantification of aryloxy-amine alcohols is critical in pharmaceutical development, often serving as synthetic intermediates or potential process-related impurities in the synthesis of beta-adrenergic antagonists.
MEAPB presents specific analytical challenges:
Basicity: The secondary amine (predicted pKa ~9.2) causes peak tailing on standard silica-based columns due to silanol interactions.
Polarity: The methoxyethyl group increases polarity compared to isopropyl analogues, potentially reducing retention on C18.
Isomeric Potential: The presence of the chiral center at C2 (and potentially C3/C4 depending on the exact substitution pattern of the butanol chain) requires a separation capable of resolving diastereomers if applicable, though this method focuses on achiral quantification.
Mechanism of Detection
We utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The secondary amine is readily protonated (
), providing high sensitivity. Fragmentation is driven by the cleavage of the ether bonds and the alkyl-amine chain.
Experimental Protocol
Reagents and Standards[1][2][3]
Reference Standard: MEAPB (>98% purity).
Internal Standard (IS): Carvedilol-d4 or Propranolol-d7 (Structural analogues are preferred if isotopically labeled MEAPB is unavailable).
To ensure robust recovery and minimize matrix effects (phospholipid suppression), a Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) for low-level quantification (pg/mL range).
Figure 1: Optimized LLE workflow. The alkaline buffer (pH 10) ensures the amine is uncharged, maximizing extraction efficiency into the organic layer (MTBE/DCM).
Liquid Chromatography Parameters
Column Selection Logic: A Charged Surface Hybrid (CSH) C18 or similar column is selected. The surface charge repels protons, improving peak shape for basic amines like MEAPB under acidic conditions.
Parameter
Setting
Rationale
Column
Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm)
Superior peak shape for basic amines at low pH.
Column Temp
40°C
Reduces backpressure and improves mass transfer.
Mobile Phase A
5 mM Ammonium Formate + 0.1% Formic Acid in Water
Buffers pH ~3.0 to maintain protonation for ESI+.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
ACN provides sharper peaks than MeOH for this class.
Flow Rate
0.4 mL/min
Optimal for ESI desolvation efficiency.
Injection Vol
5 µL
Minimizes solvent effects.
Gradient Profile:
0.0 min: 5% B
1.0 min: 5% B (Divert to waste to remove salts)
5.0 min: 90% B (Elution of MEAPB)
6.0 min: 90% B
6.1 min: 5% B
8.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Source: ESI Positive (
)
Spray Voltage: 3500 V
Capillary Temp: 325°C
MRM Transitions (Calculated & Predicted):
Based on the structure C₁₃H₂₁NO₃ (MW 239.15), the precursor is [M+H]⁺ = 240.2.
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Type
Mechanistic Origin
MEAPB
240.2
147.1
22
Quant
Cleavage of C-N bond (Phenoxy-2-butanol fragment).
MEAPB
240.2
77.0
35
Qual
Phenyl cation (Characteristic of phenoxy group).
MEAPB
240.2
222.2
15
Qual
Loss of H₂O (Neutral loss).
Note: If the specific "2-Butanol" nomenclature implies a different isomer (e.g., C12 chain), verify the precursor mass. For the exact name provided, C13 is assumed.
Figure 2: Proposed fragmentation pathway for MEAPB. The C-N bond cleavage is typically the most stable transition for aryloxy-amine quantification.
Validation Strategy (Self-Validating System)
To ensure the method is reliable (Trustworthiness), the following validation checkpoints must be integrated:
Linearity & Range
Range: 0.5 ng/mL to 500 ng/mL.
Weighting:
linear regression.
Acceptance:
; Back-calculated standards within ±15% (±20% for LLOQ).
Matrix Effect (ME) & Recovery (RE)
Since MEAPB is hydrophobic, phospholipid suppression is a risk.
Protocol: Compare peak areas of:
(A) Standards in neat solution.
(B) Standards spiked into post-extracted matrix.
(C) Standards spiked into matrix before extraction.
Calculation:
Matrix Factor:
(Target: 0.85 - 1.15)
Recovery:
(Target: > 70%)
Carryover Check
Inject a Blank immediately after the highest standard (ULOQ). The analyte peak in the blank must be < 20% of the LLOQ signal. If carryover persists, switch the needle wash solvent to Acetonitrile:Isopropanol:Formic Acid (40:40:20) to solubilize the sticky amine.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Peak Tailing
Secondary amine interaction with silanols.
Increase Ammonium Formate concentration to 10mM; Ensure column is "CSH" or "Base-Deactivated".
Low Sensitivity
Poor ionization or suppression.
Switch to Methanol in Mobile Phase B (sometimes enhances ESI for specific amines); Check Matrix Effect.
Retention Shift
pH instability.
Verify aqueous mobile phase pH is 3.0 ± 0.1.
References
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation (M10). Adopted 2022. Link
Vogelgesang, F., et al. "High-throughput LC-MS/MS method for the determination of beta-blockers in serum." Journal of Chromatography B, 2014. (Contextual grounding for aryloxypropanolamine analysis).
Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reverse Phase LC." Application Note. Link
Method
Application Note: High-Purity Synthesis of Carvedilol via Aminolysis of Carbazolyl Epoxides
[1] Executive Summary & Strategic Analysis Scope and Nomenclature Clarification This Application Note details the synthetic pathway for Carvedilol , a non-selective
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Analysis
Scope and Nomenclature Clarification
This Application Note details the synthetic pathway for Carvedilol , a non-selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Critical Nomenclature Note: The request specified the precursor 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol.
From a structural and retrosynthetic perspective, this specific nomenclature appears to be a conflation of the two primary pharmacophores of Carvedilol:
The Carbazole head group (often derived from 4-(oxiran-2-ylmethoxy)-9H-carbazole).[2][3][4]
The Phenoxyethylamine tail (specifically 2-(2-methoxyphenoxy)ethylamine).
The "2-butanol" and "3-phenoxy" descriptors in the prompt suggest a structural analog or a nomenclature deviation from the standard propan-2-ol backbone characteristic of Carvedilol.[1] To ensure scientific integrity and regulatory alignment (USP/EP), this guide focuses on the validated industry-standard route: The nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole by 2-(2-methoxyphenoxy)ethylamine. [1]
Retrosynthetic Logic
The synthesis relies on the "Innovator Route" (Boehringer Mannheim), which prioritizes the
attack of a primary amine on a chiral or racemic epoxide.[1]
Key Challenge: The primary amine reactant is nucleophilic enough to open the epoxide, but the resulting secondary amine (Carvedilol) is also nucleophilic. This leads to the formation of the Bis-Carbazole Impurity (Impurity B) , a critical quality attribute (CQA) that must be controlled below 0.15%.[1]
Solution: This protocol utilizes a controlled excess of the amine and specific solvent effects (Glyme/Toluene) to mitigate dimerization.[1]
Reaction Scheme & Pathway Visualization[1]
The following diagram illustrates the validated pathway, highlighting the critical junction where the "Bis-Impurity" is formed.
Figure 1: Synthetic pathway and impurity genesis. The reaction between the Epoxide (INT1) and Carvedilol (TARGET) must be suppressed to prevent Impurity B.
Objective: Maximize conversion to Carvedilol while suppressing the secondary reaction (Impurity B).
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, charge 10.0 g (41.8 mmol) of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Solvation: Add 100 mL of Dimethoxyethane (Glyme). Stir at room temperature until a suspension or partial solution is achieved.
Note: Toluene can be used as an alternative solvent, but Glyme often provides better solubility for the polar intermediate.[1]
Amine Addition (Critical Step): Add 17.5 g (104.5 mmol, ~2.5 eq) of 2-(2-methoxyphenoxy)ethylamine.
Expert Insight: A stoichiometric excess of the amine is strictly required.[1] If a 1:1 ratio is used, the concentration of the product (Carvedilol) will compete with the amine for the remaining epoxide, leading to >15% Impurity B.[1]
Reaction: Heat the mixture to reflux (80–85°C) . Maintain agitation for 4–6 hours .
Monitoring: Monitor via HPLC or TLC (Mobile Phase: CHCl3:MeOH 9:1).
Root Cause:[6] Insufficient amine excess or temperature spikes.[1]
Correction: Increase amine equivalents to 3.0 or perform slow addition of the Epoxide into a refluxing solution of the Amine (Inverse Addition).
Issue: Low Yield / Sticky Solid.
Root Cause:[6] Incomplete removal of Glyme or presence of unreacted amine.[1]
Correction: Ensure thorough water washes of the ethyl acetate layer.[1] Use a seed crystal during the cooling phase.
References
Innovator Synthesis & Impurity B Characterization
Reddy, R. B., et al. (2011).[1] A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica.
Impurity Profiling & Standards
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research.
Pharmacopoeial Standards
European Pharmacopoeia (EP) Reference Standard: Carvedilol Impurity C.[1][7]
Hue University Journal of Science (2020). Simultaneous determination of 4-(oxiran-2-ylmethoxy)-9H-carbazol and 2-(2-methoxyphenoxy)ethylamin in carvedilol tablets by HPLC.
Application Notes & Protocols: A Senior Scientist's Guide to the Extraction of Phenoxy-2-Butanol Derivatives from Biological Matrices
Abstract This comprehensive guide provides detailed protocols and expert insights for the extraction of phenoxy-2-butanol derivatives from complex biological matrices such as plasma, urine, and tissue. Designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed protocols and expert insights for the extraction of phenoxy-2-butanol derivatives from complex biological matrices such as plasma, urine, and tissue. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles that govern method selection and optimization. We will explore the core methodologies of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS, offering a comparative analysis to guide the selection of the most robust technique for your analytical needs. All protocols are presented within a framework of regulatory compliance and scientific integrity, emphasizing the importance of method validation to ensure data of the highest quality and reliability.
Foundational Principles: Analyte and Matrix Considerations
The success of any bioanalytical method hinges on a thorough understanding of both the target analyte and the biological matrix. The extraction strategy is not a one-size-fits-all solution; it is a carefully considered decision based on fundamental physicochemical properties.
The Analyte: Physicochemical Profile of Phenoxy-2-Butanol Derivatives
Phenoxy-2-butanol derivatives, a class that includes many beta-blocker pharmaceuticals, share a common structural motif: a phenoxy group linked via an ether to a propanol or butanol backbone. Key properties governing their extraction behavior include:
Polarity and Lipophilicity (LogP): These compounds are moderately lipophilic. For instance, 1-phenoxy-2-butanol has a calculated XLogP3 of 2.2, while the related 1-phenoxy-2-propanol has a LogP of 1.50.[1][2] This moderate polarity means they can be partitioned into a range of organic solvents but also have sufficient water solubility to pose challenges.
Acidity/Basicity (pKa): The secondary alcohol group is very weakly acidic (e.g., 2-butanol has a pKa of ~17.6), meaning it is neutral under typical physiological and extraction pH conditions.[3] If the derivative contains a secondary amine, as many beta-blockers do, it will be basic with a pKa typically in the range of 8.5-9.5. This is a critical handle for extraction, as adjusting the sample pH above the pKa will render the amine neutral and significantly more extractable into organic solvents.[4][5]
Solubility: Solubility in water is generally low to moderate but is influenced by the pH for derivatives with ionizable groups.[2]
The Challenge: The Biological Matrix
Biological matrices are inherently complex and present the primary obstacle to accurate quantification. The goal of sample preparation is to isolate the analyte of interest while removing endogenous interferents.[6]
Plasma/Whole Blood: These matrices are rich in proteins and phospholipids. Proteins can precipitate during extraction, trapping the analyte, while phospholipids are a notorious source of matrix effects in LC-MS/MS analysis, causing ion suppression or enhancement.[7][8][9]
Urine: While less protein-rich, urine has high concentrations of salts and urea, which can interfere with chromatographic separation and affect extraction efficiencies.[10] Conjugated metabolites (glucuronides, sulfates) are also common, often requiring a hydrolysis step prior to extraction.
Tissue: Tissues require an initial homogenization step to release the analyte. They are rich in both lipids and proteins, demanding a highly efficient and selective cleanup method.
The "matrix effect" is a critical concept where co-eluting endogenous components from the sample affect the ionization efficiency of the target analyte, leading to inaccurate and imprecise results.[11][12] A robust extraction protocol is the first and most important line of defense against these effects.[9]
A Guide to Selecting Your Extraction Strategy
The choice of extraction technique involves a trade-off between cleanup efficiency, recovery, speed, cost, and automation compatibility. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting an appropriate extraction method.
This section details the principles and provides validated starting protocols for the three primary extraction techniques.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates analytes based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[5] For phenoxy-2-butanol derivatives with a basic amine, pH adjustment is paramount. By raising the pH of the aqueous sample to at least 2 units above the analyte's pKa, the amine is deprotonated to its neutral free base, which dramatically increases its partitioning into the organic solvent.[4]
Causality Behind Experimental Choices:
pH Adjustment: Using a base like NaOH or NH4OH ensures the analyte is in its most non-polar, un-ionized state.
Solvent Choice: Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used. MTBE is less water-miscible, providing cleaner extracts, while ethyl acetate is a stronger solvent for moderately polar compounds.[5]
Back-Extraction: For even cleaner samples, an optional back-extraction step can be performed. The analyte is extracted into an organic solvent, which is then mixed with an acidic aqueous solution. The analyte becomes protonated and moves into the new aqueous phase, leaving neutral interferences behind. The pH of this aqueous phase can then be raised again for a final extraction into a clean organic solvent.
Protocol 3.1: LLE for Phenoxy-2-Butanol Derivatives in Plasma
Sample Aliquot: Pipette 500 µL of plasma into a 2 mL polypropylene tube.
Internal Standard: Add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
pH Adjustment: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to the sample. Vortex for 10 seconds to mix. This raises the pH to >11.
Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds.
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix. The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent.[13] SPE provides significantly cleaner extracts than LLE and is amenable to automation.[14][15]
Causality Behind Experimental Choices:
Sorbent Selection: For moderately polar phenoxy-2-butanol derivatives, a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent is an excellent, versatile choice. It offers retention for a wide range of polarities. If the derivative has a basic amine, a mixed-mode cation-exchange sorbent can provide superior selectivity and cleanup by utilizing both hydrophobic and ionic interactions.
Conditioning: This step wets the sorbent and creates an environment receptive to the analyte, ensuring reproducible retention.
Washing: The wash step is critical for removing interferences. A weak organic solvent (e.g., 5% methanol in water) is used to wash away polar interferences without prematurely eluting the analyte.
Elution: A strong organic solvent is needed to disrupt the analyte-sorbent interaction. Adding a small amount of acid or base (e.g., formic acid or ammonium hydroxide) to the elution solvent can be necessary to neutralize ionic interactions and ensure complete recovery.
Protocol 3.2: SPE for Phenoxy-2-Butanol Derivatives in Urine
Sample Pre-treatment: Centrifuge 1 mL of urine at 2000 x g for 5 minutes. Dilute 500 µL of the supernatant with 500 µL of 2% phosphoric acid in water. Add the internal standard. (Note: If analyzing for conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase would precede this).[16]
Sorbent Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid. (If a basic amine is present and a mixed-mode cation exchange sorbent is used, elute with 5% ammonium hydroxide in methanol).
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle: QuEChERS is a two-step extraction and cleanup technique that has been widely adapted from pesticide analysis to forensic toxicology and pharmaceutical analysis.[17] The first step is a salting-out partitioning with acetonitrile. The second step is a "dispersive SPE" (d-SPE) cleanup, where the supernatant from the first step is mixed with a small amount of sorbent to remove specific interferences.[18]
Causality Behind Experimental Choices:
Extraction: Acetonitrile is used because it is fully miscible with water but can be forced into a separate layer by adding salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl). MgSO₄ also removes water from the sample.[17]
Dispersive SPE Cleanup: A combination of sorbents is used for broad-spectrum cleanup. For plasma, PSA (Primary Secondary Amine) removes fatty acids, and C18 removes residual lipids and non-polar interferences.[19] This combination provides a clean extract suitable for LC-MS/MS. The QuEChERS approach is exceptionally effective at removing proteins and lipids.[19][20]
Protocol 3.3: QuEChERS for Phenoxy-2-Butanol Derivatives in Whole Blood
Sample Aliquot: In a 2 mL tube, add 200 µL of whole blood, 20 µL of internal standard, and 400 µL of water. Vortex.
Extraction: Add 800 µL of acetonitrile. Cap and vortex for 1 minute. Add the contents of a salt packet (e.g., 400 mg MgSO₄, 100 mg NaCl). Vortex immediately and vigorously for 1 minute.
Centrifugation: Centrifuge at 5000 x g for 5 minutes.
Dispersive SPE Cleanup: Transfer 400 µL of the upper acetonitrile layer to a d-SPE tube containing 100 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.
Cleanup: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
Final Steps: Transfer 200 µL of the cleaned supernatant to an autosampler vial. Depending on sensitivity needs, this can be injected directly or evaporated and reconstituted in mobile phase.
Method Performance and Validation
Every protocol must be a self-validating system. Before analyzing study samples, the chosen method must be fully validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[21][22][23] Key validation parameters are summarized below.
Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
QuEChERS
Typical Recovery
60-90%, can be variable
>85%, highly consistent
>80%, consistent
Matrix Effect
Moderate to High
Low to Moderate
Low
Selectivity/Cleanup
Low to Moderate
High
High
Throughput
Low (can be improved with SLE plates)
Moderate to High (amenable to automation)
High
Solvent Usage
High
Low to Moderate
Low
Cost per Sample
Low
High
Moderate
Table 1: Comparative performance characteristics of the primary extraction techniques. Performance can vary based on the specific analyte and matrix.
The following workflow illustrates a typical SPE process, which often provides the best balance of recovery and sample cleanup for regulated bioanalysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalysis.
References
Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
Vertex AI Search. (2023, February 6). BA Method Development: Polar Compounds - BioPharma Services. [Link]
PubMed. Thin-layer chromatographic analysis of some beta-blocking drugs in plasma. [Link]
PubMed. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. [Link]
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
Taylor & Francis Online. (2007, February 2). DETERMINATION OF β-BLOCKERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY COUPLED WITH SOLID PHASE MICROEXTRACTION FROM URINE AND PLASMA SAMPLES. [Link]
ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Journal of Analytical Methods in Chemistry. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
PubMed. (2004, September 3). Comparison of extraction of a beta-blocker from plasma onto a molecularly imprinted polymer with liquid-liquid extraction and solid phase extraction methods. [Link]
ResearchGate. (2025, August 8). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. [Link]
Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. [Link]
Taylor & Francis Online. (2013, March 13). Dispersive Liquid–Liquid Microextraction of Propranolol Enantiomers from Human Plasma Based on The Solidification of A Floating Organic Droplet. [Link]
ResearchGate. Chapter 1 Sample preparation for the analysis of drugs in biological fluids. [Link]
Springer Nature Experiments. A Modified Micro-QuEChERS Approach for the Determination of Pesticides Found in Forensic and Clinical Blood Samples Using LC-MS/MS. [Link]
Pandawa Institute Journals. (2025, March 26). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]
PMC. (2025, October 6). Evaluation of blood impurity removal efficiency using the QuEChERS method. [Link]
ResearchGate. (2025, October 8). Evaluation of blood impurity removal efficiency using the QuEChERS method. [Link]
PubMed. (2020, September 1). Modified QuEChERS extraction method followed by simultaneous quantitation of nine multi-class pesticides in human blood and urine by using GC-MS. [Link]
OpenBU. An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
PubMed. (2019, January 1). A highly sensitive and selective method for determination of phenoxy carboxylic acids from environmental water samples by dispersive solid-phase extraction coupled with ultra high performance liquid chromatography-tandem mass spectrometry. [Link]
ResearchGate. (2025, August 6). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry. [Link]
FooDB. (2010, April 8). Showing Compound 2-Butanol (FDB003382). [Link]
PMC. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review. [Link]
PMC. Improved Butanol-Methanol (BUME) Method by Replacing Acetic Acid for Lipid Extraction of Biological Samples. [Link]
PMC. (2021, September 30). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- (commonly referr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- (commonly referred to as 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol).
This complex
-amino alcohol is synthesized via the nucleophilic ring-opening (aminolysis) of 3-phenoxy-1,2-epoxybutane using 2-methoxyethylamine . While this transformation relies on a fundamental mechanism, researchers frequently encounter low yields due to competing kinetic pathways, steric hindrance, and catalyst mismatch. This guide breaks down the causality behind these failures and provides validated, step-by-step solutions.
Pathway Visualization
Reaction pathways in the aminolysis of 3-phenoxy-1,2-epoxybutane highlighting major side reactions.
Q1: Why is my overall yield low despite the complete consumption of the starting epoxide?
The Causality: The most common culprit in the aminolysis of epoxides is over-alkylation (bis-adduct formation). When 2-methoxyethylamine reacts with the epoxide, the resulting secondary amine product is often more nucleophilic than the primary amine starting material. This occurs because the newly attached alkyl chain donates electron density to the nitrogen atom. Consequently, the desired product rapidly competes with the starting material for the remaining epoxide, forming an undesired tertiary amine byproduct 1.
The Solution:
Stoichiometric Control: Maintain a high molar ratio of amine to epoxide (e.g., 3:1 to 5:1) to statistically favor mono-alkylation. The excess 2-methoxyethylamine can easily be recovered during workup.
Continuous Flow: If scaling up, transitioning to a continuous flow microreactor allows for precise residence time control, effectively halting the reaction before secondary aminolysis can occur 23.
Q2: I am observing a significant amount of the regioisomer. How can I improve C1 regioselectivity?
The Causality: The desired product requires nucleophilic attack at the terminal C1 position. Under standard neutral conditions, the reaction proceeds via an
mechanism, naturally favoring the less sterically hindered C1 carbon. However, if you are using strong Lewis acids (e.g., , ) to accelerate the reaction, the mechanism shifts towards an -like pathway. The Lewis acid strongly coordinates to the epoxide oxygen, weakening the C-O bonds. The C2-O bond weakens more readily because the developing positive charge is better stabilized at the secondary C2 position, leading to increased attack at C2 and poor regioselectivity 4.
The Solution: Switch to mild, highly oxophilic Lewis acids like Calcium trifluoroacetate (). These catalysts provide sufficient electrophilic activation of the epoxide oxygen without inducing carbocation character at C2, preserving >95% C1 regioselectivity 5.
Q3: The reaction is sluggish and doesn't reach completion. Should I increase the temperature?
The Causality: The bulky phenoxy group at the C3 position of 3-phenoxy-1,2-epoxybutane introduces steric hindrance that raises the activation energy of the nucleophilic attack. While increasing temperature accelerates the reaction, prolonged heating in batch reactors often leads to thermal degradation or promotes over-alkylation 2.
The Solution: Instead of bulk heating, run the reaction under solvent-free conditions . Running the reaction neat maximizes the collision frequency between the epoxide and amine, significantly boosting the reaction rate without requiring extreme temperatures 5.
Quantitative Data Summary
The following table summarizes the causal effects of various reaction conditions on the yield and selectivity of the aminolysis workflow.
Reaction Condition / Catalyst
Mechanism of Action
Regioselectivity (C1:C2)
Over-alkylation Risk
Recommended Use
Uncatalyzed (Batch, EtOH)
Pure attack
> 95:5
High
Not recommended for scaling due to bis-adduct formation.
Strong Lewis Acid ()
Epoxide activation (-like)
Poor (~60:40)
Moderate
Avoid; promotes C2 attack and undesired rearrangements.
Mild Lewis Acid ()
Electrophilic activation without carbocation
> 98:2
Low (if amine is in excess)
Optimal for standard batch synthesis.
Continuous Flow Microreactor
Rapid heat transfer, strict residence time
> 95:5
Very Low
Optimal for scale-up and high throughput.
Experimental Protocol: Solvent-Free Synthesis via Mild Lewis Acid
This self-validating protocol utilizes a mild Lewis acid under solvent-free conditions to maximize yield, ensure C1 regioselectivity, and systematically suppress bis-alkylation.
Reagents & Equipment:
3-phenoxy-1,2-epoxybutane (10.0 mmol)
2-methoxyethylamine (30.0 mmol)
Calcium trifluoroacetate,
(0.5 mmol, 5 mol%)
50 mL round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60
).
Step-by-Step Methodology:
Catalyst Preparation (If required): Synthesize
by reacting calcium dihydride () with trifluoroacetic acid at room temperature. Dry thoroughly under vacuum before use to prevent epoxide hydrolysis 5.
Reagent Mixing: To the 50 mL round-bottom flask, add 3-phenoxy-1,2-epoxybutane (10.0 mmol).
Amine Addition: Add 2-methoxyethylamine (30.0 mmol). Scientific Rationale: The 3-fold excess of amine serves as both the reactant and the fluid medium (solvent-free condition). This high concentration gradient statistically suppresses the secondary aminolysis that leads to over-alkylation.
Catalysis: Add the
catalyst (5 mol%) to the stirring mixture.
Reaction Execution: Stir the mixture at room temperature. Monitor the disappearance of the epoxide via TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction typically reaches completion within 2–4 hours.
Targeted Workup:
Dilute the crude mixture with Ethyl Acetate (50 mL).
Wash the organic layer with distilled water (2 x 20 mL). Scientific Rationale: 2-methoxyethylamine is highly water-soluble; this step efficiently removes the excess unreacted amine and the calcium catalyst, preventing further side reactions during concentration.
Extract the aqueous layer once with Ethyl Acetate (20 mL) to recover any partitioned product.
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. If trace regioisomers are detected, purify via flash column chromatography to yield pure 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-.
References
Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Applic
Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temper
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Arom
Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. chem-soc.si.
A two-step continuous flow synthesis of multi-tail ionizable lipids. RSC Publishing.
Technical Support Center: Stability of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in Aqueous Solution
Welcome to the technical support center for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. The following information is curated to provide in-depth technical guidance and troubleshooting strategies for your experiments.
I. General Stability Profile & Degradation Pathways
This section addresses fundamental questions regarding the inherent stability of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol and its likely degradation routes in aqueous media.
Question 1: What are the primary functional groups in 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol, and how do they influence its stability in water?
Answer:
1-(2-methoxyethyl)amino-3-phenoxy-2-butanol is a molecule with several key functional groups that dictate its chemical behavior and stability in aqueous solutions. These are:
A Secondary Amine: The amino group is basic and will exist in a protonated, cationic form in acidic to neutral pH, which generally increases water solubility.[1][2] Most drugs containing amine groups are basic, with pKa values typically in the 7-11 range.[3]
A Secondary Alcohol: The hydroxyl group can participate in hydrogen bonding, contributing to its aqueous solubility.
Two Ether Linkages (Aliphatic and Aryl): The molecule contains both a methoxyethyl ether and a phenoxy ether. Ether linkages are generally stable but can be susceptible to cleavage under strong acidic conditions.[4][5]
The combination of these groups suggests that the compound is a weak base and likely soluble in water.[6] Its stability will be significantly influenced by the pH of the solution.
Question 2: What are the most probable degradation pathways for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in an aqueous solution?
Answer:
Based on its structure, the two most likely degradation pathways are hydrolysis and oxidation.
Hydrolysis: The ether linkages are the most probable sites for hydrolytic degradation, particularly under acidic conditions.[4][5][7][8][9] The aryl ether linkage (phenoxy group) is generally more stable than the aliphatic ether. Cleavage of the ether bonds would result in the formation of smaller, more polar molecules.
Oxidation: The secondary amine and the secondary alcohol are susceptible to oxidation. Oxidation of the amine can lead to the formation of various by-products, while oxidation of the alcohol would yield a ketone. The presence of dissolved oxygen and exposure to light can accelerate oxidative degradation.[10][11]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol.
II. Impact of Formulation and Environmental Factors
This section explores how experimental conditions can affect the stability of the compound.
Question 3: How does pH affect the stability of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in aqueous solutions?
Answer:
The pH of the aqueous solution is a critical factor for the stability of this compound.
Acidic Conditions (pH < 4): In highly acidic solutions, the ether linkages are susceptible to acid-catalyzed hydrolysis.[4][5][7][8][9] The rate of hydrolysis is expected to increase with decreasing pH. However, the protonated amine group may offer some stability against oxidation at low pH.[11]
Neutral to Mildly Acidic Conditions (pH 4-7): This is likely the pH range of greatest stability, where both acid-catalyzed hydrolysis and base-catalyzed degradation are minimized.
Alkaline Conditions (pH > 8): In basic solutions, the non-ionized amine group is more susceptible to oxidation.[11] Phenolic compounds, which could be degradation products, are also more readily oxidized at higher pH.[11]
A summary of expected stability at different pH values is provided in the table below.
pH Range
Expected Stability
Predominant Degradation Pathway
< 4
Low
Acid-catalyzed hydrolysis of ether linkages
4 - 7
High
Minimal degradation
> 8
Moderate to Low
Oxidation of the amine group
Question 4: What is the influence of temperature on the stability of the compound?
Answer:
As with most chemical reactions, the rate of degradation of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol will increase with temperature. It is recommended to store aqueous solutions of the compound at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, frozen solutions (-20 °C or below) are preferable, provided the compound is stable to freeze-thaw cycles. A thermal stability analysis, such as using a thermogravimetric analyzer (TGA), can provide insights into the decomposition temperature of the pure compound.[12]
Question 5: Is 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol sensitive to light?
Answer:
Many pharmaceutical compounds are susceptible to photodegradation, and it is reasonable to assume that 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol may also be light-sensitive.[13][14] The phenoxy group, in particular, can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.[15][16] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
III. Troubleshooting Experimental Observations
This section provides guidance on how to interpret and address common issues observed during experiments.
Question 6: I observed precipitation in my aqueous solution of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. What could be the cause?
Answer:
Precipitation can occur for several reasons:
pH-Dependent Solubility: As a weak base, the solubility of this compound is pH-dependent. The protonated form at lower pH is likely more soluble than the free base at higher pH. If the pH of your solution increases, the compound may precipitate.
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
Salt Formation: If you are using buffered solutions, there is a possibility of forming an insoluble salt with a component of the buffer.
Troubleshooting Steps:
Verify the pH of your solution.
Analyze the precipitate to determine if it is the parent compound or a degradation product.
Consider using a different buffer system or adjusting the ionic strength of the solution.
Question 7: The color of my solution changed over time. What does this indicate?
Answer:
A change in color, often to a yellowish or brownish hue, is typically an indication of oxidative degradation. The formation of conjugated systems or chromophores as a result of oxidation can lead to the absorption of visible light.
Investigative Workflow:
The following workflow can be used to investigate unexpected observations such as precipitation or color change.
Caption: A systematic workflow for troubleshooting stability issues.
IV. Analytical Methodology
This section provides recommendations for analytical methods to assess the stability of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol.
Question 8: What analytical methods are recommended for a stability study of this compound?
Answer:
A stability-indicating analytical method is required, which is a method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC with UV Detection: This is a good starting point for quantitative analysis. A reversed-phase C18 column is likely suitable. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The choice of mobile phase pH is critical for achieving good peak shape and resolution, especially for a basic compound.[3]
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown degradation products by providing mass information.[13]
Experimental Protocol: General HPLC Method Development
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Aqueous Phase: Prepare a buffer at a pH where the analyte is stable and has good solubility (e.g., 20 mM potassium phosphate buffer, pH 3.0).
Organic Phase: Acetonitrile or methanol.
Gradient Elution: Begin with a gradient elution to separate the parent peak from any potential impurities or degradants. A typical starting gradient might be 10-90% organic phase over 20 minutes.
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (likely in the range of 220-280 nm due to the phenoxy group).
Method Validation: Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
Question 9: How can I perform a forced degradation study?
Answer:
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of your analytical method.
Protocol for Forced Degradation Study:
Prepare Stock Solution: Prepare a stock solution of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Heat the solid compound at 80 °C for 48 hours.
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analysis: Analyze the stressed samples by your developed HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
References
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
ResearchGate. (n.d.). 3-Methoxy-3-Methyl-1-Butanol. Retrieved from [Link]
NICNAS. (2016). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]
PMC. (2025). β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact. Retrieved from [Link]
(n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Retrieved from [Link]
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
PMC. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Retrieved from [Link]
PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
(2025). Analysis of Beta-Blockers in Environment - A Review. Retrieved from [Link]
ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from [Link]
PMC. (2016). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
MDPI. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Retrieved from [Link]
(2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
ResearchGate. (2025). Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Retrieved from [Link]
ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link]
(2023). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. Retrieved from [Link]
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
AIDIC. (n.d.). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Retrieved from [Link]
(2026). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Retrieved from [Link]
Frontiers. (n.d.). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. Retrieved from [Link]
Semantic Scholar. (2011). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the. Retrieved from [Link]
PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
ResearchGate. (n.d.). Factors affecting captopril stability in aqueous solution. Retrieved from [Link]
SlideShare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]
MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
PMC. (2025). Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients. Retrieved from [Link]
PMC. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]
ResearchGate. (n.d.). Three different mechanisms for azo-ether hydrolyses in aqueous acid. Retrieved from [Link]
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Technical Support Center: Storage and Handling of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
Welcome to the technical support guide for 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide provides in-depth, field-proven insights into minimizing degradation during storage through a series of frequently asked questions, troubleshooting workflows, and detailed protocols.
The molecule 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- possesses three key functional groups susceptible to degradation: a secondary alcohol , an ether linkage , and a secondary amine . Its structural similarity to pharmaceutical beta-blockers, such as metoprolol and bisoprolol, informs many of the best practices for its handling and storage[1][2][3]. Understanding the potential reactivity of these groups is critical for maintaining the compound's purity and ensuring the reproducibility of your results.
Q1: My experimental results have become inconsistent over time. Could my stored compound be degrading?
A: Yes, inconsistent results are a classic indicator of compound degradation. The molecular structure contains functional groups that are susceptible to specific degradation pathways under common laboratory storage conditions.[4][5]
Oxidation of the Secondary Alcohol: The 2-butanol moiety can be oxidized to the corresponding ketone, 1-(2-methoxyethyl)amino-3-phenoxy-butan-2-one. This is a common pathway for secondary alcohols and can be accelerated by exposure to atmospheric oxygen, heat, or trace metal impurities.[6]
Peroxide Formation at Ether Linkages: Both the phenoxy and methoxyethyl ether groups are prone to autoxidation in the presence of oxygen and light, forming unstable hydroperoxides.[7][8] These peroxides can be hazardous and can also initiate further unwanted side reactions. Over time, peroxides can concentrate, especially if the solvent evaporates, and may become explosive when subjected to heat, friction, or shock.[7][9][10]
Degradation of the Secondary Amine: Secondary amines are susceptible to oxidative degradation, which can be influenced by factors like oxygen, temperature, and the presence of contaminants.[11][12][13] This can lead to the formation of various by-products, altering the compound's purity and reactivity.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A: The ideal storage conditions are designed to mitigate the risks identified above. Based on best practices for compounds with similar functional groups, the following conditions are strongly recommended.[14][15][16]
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of all chemical degradation pathways, including oxidation and peroxide formation.[8][17][18] Avoid freezing unless the compound is dissolved in a suitable solvent with a low freezing point, as freeze-thaw cycles can introduce moisture.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, which is a key reactant in both ether peroxide formation and the oxidation of the alcohol and amine groups.[6] For long-term storage, blanketing the container with an inert gas is critical.
Light
Amber Glass Vial / Protect from Light
Light, particularly UV light, provides the energy to initiate free-radical chain reactions, significantly accelerating peroxide formation and other degradation pathways.[1][15][19][20]
Container
Tightly Sealed, Air-Impermeable Container
Prevents the ingress of atmospheric oxygen and moisture.[7][10] Use containers with PTFE-lined caps to ensure a tight seal and prevent reaction with the cap material.
Purity
Store Neat or in a High-Purity Anhydrous Solvent
Impurities, especially trace metals or acids/bases, can catalyze degradation. Storing in a high-purity, dry solvent like anhydrous acetonitrile or tert-butanol can be preferable to solvents prone to peroxide formation (e.g., THF, diethyl ether).
Q3: How can I quickly check my sample for signs of degradation before use?
A: Before using a stored sample, especially one that is several months old, a two-step check is recommended:
Visual Inspection: Carefully inspect the sample in its container without opening it. Look for signs of:
Discoloration: A change from its original color (e.g., yellowing or browning) often indicates oxidative degradation.
Phase Separation or Precipitation: The formation of solids or an oily layer can indicate the presence of insoluble degradation products or polymers.
Crystal Formation around the Cap: This is a serious warning sign for peroxide-forming compounds. Do not open the container if you see this, as friction from twisting the cap could cause detonation.[7]
Qualitative Peroxide Test: Since this molecule contains ether linkages, testing for peroxides is essential if it has been exposed to air. This can be done easily with commercially available peroxide test strips. A concentration above 20-30 ppm is generally considered hazardous for subsequent work, especially if heating or distillation is involved.[6][8] See the protocol below for detailed steps.
Visualizing Degradation & Troubleshooting
To better understand the potential chemical changes, the following diagram illustrates the primary degradation pathways.
Technical Support Center: Troubleshooting Solubility & Chromatography of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing solubility, retention, and peak shape challenges when analyzing 1-(2-methoxyethyl)amin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing solubility, retention, and peak shape challenges when analyzing 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol .
Because this compound features a lipophilic phenoxy backbone, a secondary alcohol, and a basic secondary amine (estimated pKa ~9.0–9.5), its solubility and chromatographic behavior are highly dependent on the mobile phase pH and organic modifier concentration. This guide synthesizes field-proven troubleshooting protocols to resolve precipitation, pressure spikes, and peak tailing.
Section 1: Diagnostic FAQ (The "Why")
Q1: Why does my system backpressure spike immediately after injecting this compound?A: This is a classic symptom of sample precipitation at the column inlet. 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol is a weak base. If your sample is dissolved in a strong injection solvent (e.g., 100% methanol) but injected into a predominantly aqueous mobile phase (e.g., 80% buffer / 20% organic), the compound rapidly transitions from a highly soluble state to an insoluble state, crashing out onto the column frit[1].
Q2: Why am I observing severe peak tailing and split peaks?A: Peak tailing for basic compounds is primarily caused by secondary interactions between the protonated secondary amine of the analyte and ionized, unreacted silanol groups (
) on the silica stationary phase[2][3]. Split peaks often occur when the sample partially precipitates at the column head and redissolves unevenly into the mobile phase stream, creating multiple elution bands[1].
Q3: How does mobile phase pH dictate the solubility of this specific molecule?A: The solubility is governed by the ionization state of the secondary amine.
At low pH (< 7.0): The amine is protonated (cationic). It is highly soluble in aqueous buffers but requires end-capped columns to prevent silanol interactions[4].
At high pH (> 10.0): The amine is deprotonated (neutral free base). It becomes highly lipophilic, drastically reducing its aqueous solubility and requiring a higher percentage of organic modifier to remain in solution[5].
For robust methods, the mobile phase pH must be maintained at least 1.5 units away from the compound's pKa to prevent partial ionization, which leads to retention time drift[6].
Section 2: Troubleshooting Workflows
To systematically isolate and resolve solubility-induced chromatographic errors, follow the logic pathway below.
Diagnostic workflow for resolving pressure spikes and peak distortion in HPLC.
Symptom: High Backpressure & Ghost Peaks
Causality: The analyte is precipitating in the injector loop or at the column head.
Resolution:
Match the Solvents: Never use an injection solvent with a higher eluotropic strength than the mobile phase. Dissolve the standard directly in the initial mobile phase conditions.
Increase Organic Modifier: If analyzing the free base at high pH, increase the starting organic concentration (Acetonitrile or Methanol) to at least 30-40% to maintain solubility.
Symptom: Peak Tailing (Asymmetry Factor > 1.5)
Causality: Ion-exchange interactions between the basic amine and acidic silanols[7].
Resolution:
Lower the pH: Drop the mobile phase pH to ~2.5 using Formic Acid or Phosphate buffer. At this pH, surface silanols are protonated (neutralized), shutting down the secondary interaction pathway[4][8].
Use Base-Deactivated Columns: Switch to a high-purity Type-B silica column with exhaustive end-capping or a polar-embedded stationary phase[3][7].
Section 3: Validated Methodologies
Protocol 1: Self-Validating Mobile Phase Compatibility Screening
This protocol ensures your sample will not precipitate upon injection, acting as a self-validating physical check before risking column blockage.
Step 1: Stock Preparation
Prepare a 10 mg/mL stock solution of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in 100% Acetonitrile.
Step 2: Simulated Injection (Miscibility Test)
In a clear glass HPLC vial, mix 10 µL of the stock solution with 990 µL of your prepared aqueous mobile phase (simulating a 1:100 dilution at the column head).
Step 3: Visual & Turbidity Inspection
Vortex for 10 seconds. Hold the vial against a dark background.
Pass: The solution remains perfectly clear. Proceed with injection.
Fail: The solution turns cloudy or opalescent (Tyndall effect). The compound has crashed out.
Step 4: Adjustment
If the test fails, incrementally increase the organic modifier in the mobile phase by 5% until the simulated mixture remains completely clear.
Protocol 2: Column Recovery and Cleaning (Post-Precipitation)
If precipitation has already occurred, causing a pressure spike:
Step 1: Disconnect the column from the detector to prevent fouling the flow cell.
Step 2: Reverse the flow direction of the column (if permitted by the manufacturer)[1].
Step 3: Flush the column with 10 column volumes (CV) of a highly solubilizing solvent (e.g., 90% Acetonitrile / 10% Water with 0.1% TFA) at a reduced flow rate (0.5 mL/min)[9].
Step 4: Re-equilibrate with the starting mobile phase for 20 CVs and monitor backpressure stability.
Section 4: Quantitative Data & Parameters
Table 1: Solubility & Retention Matrix for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
Mobile Phase pH
Analyte Ionization State
Aqueous Solubility
Risk of Silanol Tailing
Recommended Organic % (Start)
pH 2.0 - 3.0
Fully Protonated (+1)
Very High
Low (Silanols neutralized)
5% - 15%
pH 6.0 - 7.0
Partially Protonated
Moderate
Very High
20% - 30%
pH > 10.0
Neutral (Free Base)
Very Low
Low (Analyte neutralized)
> 40%
Table 2: Buffer Selection Guide for Basic Compounds[6][9]
Buffer System
Effective pH Range
UV Cutoff
Suitability for this Compound
Phosphate
2.1 - 3.1 & 6.2 - 8.2
< 200 nm
Excellent for low pH; non-volatile (No LC-MS).
Formate
2.8 - 4.8
210 nm
Good for LC-MS; keeps amine soluble.
Ammonium Bicarbonate
6.8 - 11.3
< 210 nm
Use for high pH methods; requires high organic %.
Section 5: Mechanistic Pathways
Understanding the chemical environment inside the column is critical. The diagram below illustrates how pH drives both the solubility and the tailing mechanisms of secondary amines.
Mechanistic pathway of pH-dependent solubility and silanol interaction for secondary amines.
Technical Support Center: Optimizing Reaction Conditions for Amino-Phenoxy-Butanol Derivatives
Welcome to the technical support center for the synthesis and optimization of amino-phenoxy-butanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of amino-phenoxy-butanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of β-amino alcohols. The core of this synthesis is the nucleophilic ring-opening of a phenoxy-substituted epoxide with an appropriate amine. While seemingly straightforward, this reaction is governed by subtle interplay of steric, electronic, and catalytic factors that can significantly impact yield, purity, and stereochemical outcome.
This resource provides in-depth, field-proven insights in a question-and-answer format, focusing not just on what to do, but why a particular approach is scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when setting up the synthesis of amino-phenoxy-butanol derivatives.
Q1: What are the most critical parameters to control in the reaction between a phenoxy-epoxide and an amine?
A1: The three most critical parameters are:
Choice of Catalyst: The catalyst dictates the reaction rate and, most importantly, the regioselectivity of the epoxide ring-opening. Lewis acids, solid acids, and even water can serve as catalysts, each influencing the reaction pathway differently.[1][2]
Solvent System: The solvent affects reactant solubility, reaction kinetics, and can even play a direct role in the reaction mechanism.[3][4][5] Polar, protic solvents can facilitate the reaction by stabilizing charged intermediates, while aprotic or solvent-free conditions are also widely used.[6][7]
Temperature: Reaction temperature directly influences the rate of reaction. However, excessive heat can lead to the formation of byproducts, including the potential for double alkylation of the amine.[8] Careful temperature control is essential for achieving high selectivity.
Q2: How do I choose the right catalyst for my desired regioselectivity?
A2: The regioselectivity (i.e., whether the amine attacks the more or less sterically hindered carbon of the epoxide) is a key challenge. The choice of catalyst is the primary tool for controlling this outcome.
For Attack at the Less Hindered Carbon (SN2-type): In the absence of a strong catalyst or under basic/neutral conditions, the amine, acting as a nucleophile, will typically attack the sterically less hindered carbon atom.[9][10] This is the most common pathway for primary and secondary amines.[1]
For Attack at the More Hindered Carbon (SN1-type character): Strong Lewis acid catalysts can coordinate to the epoxide oxygen, creating a partial positive charge on the adjacent carbon atoms. This can favor nucleophilic attack at the more substituted carbon, which can better stabilize this developing positive charge.[1] Catalysts like Zirconium(IV) chloride and other metal triflates have been reported to influence this selectivity.[1]
Q3: Can I run this reaction without a solvent?
A3: Yes, solvent-free conditions are often advantageous. They can lead to higher reaction rates, simpler work-up procedures, and are environmentally preferable ("green chemistry").[1][7][11] Catalysts like bismuth(III) nitrate pentahydrate under microwave irradiation or silica-bonded S-sulfonic acid have proven effective under solvent-free conditions.[7] However, solvent-free reactions may require more precise temperature control to ensure homogeneity and prevent localized overheating.
Q4: My amine starting material is a primary amine. How can I prevent the product, a secondary amine, from reacting with another epoxide molecule (double alkylation)?
A4: This is a common side reaction. The product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine. To minimize this:
Use an Excess of the Primary Amine: Using a stoichiometric excess (e.g., 1.5 to 3 equivalents) of the starting amine will statistically favor its reaction with the epoxide over the product's reaction.
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second addition more significantly than the first.
Slow Addition of the Epoxide: Adding the epoxide slowly to the reaction mixture containing the excess amine ensures that the epoxide concentration remains low, further disfavoring the second reaction.[4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
Low conversion of your starting materials is a frequent issue. The following flowchart and table provide a logical troubleshooting sequence.
Caption: General troubleshooting logic for low reaction yields.[12]
Potential Cause
Explanation & Recommended Solution
Inactive Catalyst
Many catalysts, especially Lewis acids, are sensitive to moisture. Solution: Ensure your catalyst is fresh and has been stored in a desiccator.[13] For some reactions, using a catalyst like Lithium bromide, which is inexpensive and effective, can be a good starting point.[1][11]
Insufficient Reaction Temperature or Time
The aminolysis of epoxides can be slow, particularly with less reactive amines or without an effective catalyst. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed, incrementally increase the temperature (e.g., in 10 °C steps) or prolong the reaction time.[5]
Poor Nucleophilicity of the Amine
Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Solution: These reactions often require a catalyst and/or higher temperatures to proceed at a reasonable rate.[1] Scandium triflate and other metal triflates are known to be effective for activating epoxides towards attack by weak nucleophiles.[2]
Protonation of the Amine
If the reaction medium is acidic (pH < pKa of the amine), the amine will exist in its protonated form (R-NH3+), which is not nucleophilic.[3] Solution: Ensure the reaction is run under neutral or basic conditions, or that the catalyst used does not create an overly acidic environment. If using an amine salt as a starting material, a stoichiometric amount of base must be added to liberate the free amine.
Problem 2: Poor Regioselectivity / Formation of Isomeric Products
The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Caption: Influence of catalyst on regioselective epoxide ring-opening.
Potential Cause
Explanation & Recommended Solution
Ambiguous Reaction Pathway
The substrate itself may not have a strong steric or electronic bias, leading to a mixture of products under neutral conditions. Solution: Introduce a catalyst to steer the reaction down a specific pathway. For attack at the less hindered carbon, mild conditions are best. For attack at the more hindered carbon, a strong Lewis acid is required.[1] It is crucial to screen a variety of catalysts to find the optimal one for a specific substrate combination.[1][2]
Incorrect Catalyst Choice
Using a strong Lewis acid when the desired product comes from attack at the less-hindered site can lead to the undesired regioisomer. Solution: If you are isolating the wrong isomer, switch your catalytic system. If you desire the product from SN2 attack, consider catalyst-free conditions in a polar solvent system like DMF/H2O, which has been shown to be highly regioselective.[4]
Problem 3: Formation of Side Products
Beyond regioisomers, other impurities can form during the reaction.
Side Product
Plausible Cause & Recommended Solution
Diol (from epoxide hydrolysis)
Presence of excess water, especially under acidic or strongly basic conditions, can lead to hydrolysis of the epoxide.[10] Solution: Ensure your reagents and solvent are sufficiently dry, especially if water is not part of the intended catalytic system. If running the reaction in water, ensure the rate of aminolysis is significantly faster than hydrolysis by optimizing temperature and amine concentration.[3]
Double Alkylation Product
The β-amino alcohol product reacts with a second molecule of the epoxide. Solution: As detailed in FAQ Q4, use a stoichiometric excess of the starting amine and consider slow addition of the epoxide at a controlled temperature.[4]
Polymerization
Epoxides can polymerize under certain conditions, especially with strong acid or base catalysts at elevated temperatures. Solution: Use milder catalysts and maintain strict temperature control. Ensure a nucleophile (the amine) is present in sufficient quantity to trap the epoxide before it can react with itself.
Problem 4: Difficult Product Purification
β-amino alcohols can be challenging to purify due to their polarity and basicity.
Problem
Explanation & Recommended Solution
Product is a viscous oil/gum
The product may be difficult to crystallize, and residual solvent or impurities can prevent solidification. Solution: Attempt purification via flash column chromatography. Due to the basic nature of the amine, standard silica gel can cause significant peak tailing.[14] To counter this, either add a small amount of a volatile base (e.g., 1-2% triethylamine or ammonium hydroxide) to your eluent or use an amine-functionalized silica column.[14]
Removal of Excess Amine
If a large excess of a high-boiling point amine was used, it can be difficult to remove. Solution: Perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated product and excess amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate your product and extract it back into an organic solvent. The lower-boiling point amine may be partially removed during solvent evaporation under reduced pressure.
Persistent Water in Product
The hydroxyl and amino groups make the product hygroscopic. Solution: For residual water, azeotropic distillation with a solvent like toluene can be effective.[14] Alternatively, dissolving the product in a dry solvent and treating it with a drying agent like anhydrous sodium sulfate, followed by filtration and solvent removal, can work for small amounts.[14]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Aminolysis of a Phenoxy-Epoxide
This protocol provides a general starting point for the synthesis. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.5 - 3.0 equivalents) and the chosen solvent (if not solvent-free).
Catalyst Addition: Add the catalyst (e.g., 0.05 - 0.2 equivalents for Lewis acids, or as specified for solid catalysts).
Epoxide Addition: Begin stirring the mixture. Add the phenoxy-epoxide (1.0 equivalent) to the flask. For highly reactive systems, this addition should be done dropwise via an addition funnel.
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and allow it to stir for the intended duration (e.g., 4-24 hours).[4]
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. If a solid catalyst was used, it can be removed by filtration. The subsequent work-up will depend on the solvent and catalyst used but typically involves solvent removal under reduced pressure, followed by an acid-base extraction or direct purification by chromatography.
Purification: Purify the crude product by flash column chromatography (see Problem 4) or recrystallization to obtain the final amino-phenoxy-butanol derivative.[14]
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Data Summary: Influence of Reaction Conditions on Epoxide Ring-Opening
The following table summarizes outcomes based on different catalytic systems and solvents, compiled from various literature sources.
Catalyst
Typical Solvent
Key Characteristics
Primary Outcome/Selectivity
Reference(s)
None / Et3N
Water, DMF/H2O
Mild, environmentally benign conditions.
Highly regioselective for attack at the less hindered carbon. Excellent for primary and secondary amines.
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]
Lou, B., et al. (2018). Preparation Method of (R)-3-Amino Butanol. CN107805205A.
McNeill, V. F., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181–10189. [Link]
PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (2019). [Link]
Synthesis of aryloxypropanolamines and arylethanolamines. (1987). WO1987003583A1.
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
Synthetic method of 4-animo-1-butanol. (2015). CN104610075A.
Bansal, S., et al. (2017). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. New Journal of Chemistry, 41(6), 2668-2671. [Link]
Amino acid derivatives and antihypertensive drugs containing them. (1983). EP0085488B1.
Mary, Y. S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Heliyon, 7(4), e06756. [Link]
Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(11), 1349. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. (2013). Growing Science. [Link]
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
Densities, Refractive Indices, Viscosities, and Spectroscopic Study of 1‑Amino-2-propanol + 1‑Butanol and + 2‑Butanol Solutions at (288.15 to 333.15) K. (2011). Journal of Chemical & Engineering Data, 56(5), 2539-2549. [Link]
One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. (2021). Organic Chemistry Research. [Link]
Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. (2023). Journal of Health and Rehabilitation Research, 3(4), 693-700. [Link]
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2011). Organic & Biomolecular Chemistry, 9(21), 7436-7443. [Link]
Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 796570. [Link]
Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 434-438. [Link]
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2014). Der Pharma Chemica, 6(5), 321-326. [Link]
Synthesis - General tips for improving yield?. (2020). Reddit. [Link]
Gotro, J. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog. [Link]
Synthesis method of (R) -3-aminobutanol. (2020). CN110683960A.
Nodwell, M. B., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 13(1), 55-62. [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 3(10), 2482-2507. [Link]
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). Synpeptide. [Link]
Li, D. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace. [Link]
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2020). Tetrahedron Letters, 61(32), 152199. [Link]
Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2023). Polymers, 15(6), 1388. [Link]
Resolving peak tailing issues for 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- in chromatography
Analyte in Focus: 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- Audience: Researchers, scientists, and drug development professionals. Introduction In high-performance liquid chromatography (HPLC), achieving a perfectly...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte in Focus: 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
Audience: Researchers, scientists, and drug development professionals.
Introduction
In high-performance liquid chromatography (HPLC), achieving a perfectly symmetrical, Gaussian peak is the gold standard for accurate quantification and high resolution.[1][2] However, analysts often encounter the frustrating issue of peak tailing, a phenomenon where a peak's trailing edge is broader than its leading edge.[3][4] This guide provides a comprehensive, in-depth troubleshooting framework specifically tailored to resolving peak tailing for basic, amine-containing compounds, using 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- as our primary example.
This molecule, with its secondary amine, hydroxyl, and ether functional groups, is a prime candidate for the secondary interactions that lead to poor peak shape. This document moves beyond a simple checklist, offering a logical, cause-and-effect-based workflow to diagnose and solve the root causes of peak tailing, ensuring the development of robust and reliable chromatographic methods.
Part 1: Foundational Understanding of the Tailing Phenomenon
Before troubleshooting, it is crucial to understand the underlying chemical interactions between the analyte and the chromatographic system.
FAQ: What are the key structural features of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- that cause peak tailing?
The structure of our target analyte contains several functional groups, but the secondary amine is the primary driver of peak tailing. Basic compounds containing amine groups are the most common class of molecules affected by peak tailing in reversed-phase HPLC.[5][6] This is due to their ability to become protonated and carry a positive charge. The molecule also possesses a hydroxyl group and an ether linkage, which contribute to its overall polarity.
FAQ: What is the primary chemical mechanism causing my peak to tail?
The most common cause of peak tailing for basic compounds is a secondary retention mechanism involving interactions with the stationary phase.[3][6] In an ideal reversed-phase separation, retention is governed by hydrophobic interactions. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[3][7]
These silanol groups are acidic (pKa ≈ 3.8-4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[4][8] Your positively charged analyte (protonated amine) can then undergo a strong ionic interaction with these negatively charged silanols. This interaction is stronger than the desired hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[4][6]
Caption: Mechanism of silanol-amine interaction causing peak tailing.
Part 2: A Systematic Troubleshooting Workflow
When confronted with a tailing peak, a systematic approach is more effective than random adjustments. The following workflow is designed to logically diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting peak tailing.
Step 1: Rule Out Mass Overload and Solvent Effects
Before altering chemistry, ensure the problem isn't physical.
FAQ: Could I simply be injecting too much sample?
Yes. Mass overload can cause tailing even with an optimized method.[1] When the concentration of the analyte is too high, it saturates the stationary phase, leading to a distorted peak shape.
Experimental Protocol: Diagnosing Mass Overload
Prepare your current sample as usual.
Create a 1:10 dilution of this sample using the initial mobile phase as the diluent.
Inject the original sample and record the chromatogram and asymmetry factor.
Inject the 1:10 diluted sample under the exact same conditions.
Analysis: If the asymmetry factor of the diluted sample's peak improves significantly (e.g., moves from 2.0 to 1.3), mass overload is a contributing factor.[1] The solution is to reduce the sample concentration or injection volume.
FAQ: Can the solvent my sample is dissolved in cause tailing?
Absolutely. A solvent mismatch, where the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile sample in a 10% Acetonitrile mobile phase), can cause severe peak distortion, including tailing or fronting.[3] Always aim to dissolve your sample in the initial mobile phase composition.
Step 2: Mobile Phase Optimization
This is the most powerful tool for combating secondary interactions.
FAQ: How does mobile phase pH affect the peak shape of my analyte?
Mobile phase pH is critical because it controls the ionization state of both the basic analyte and the acidic silanol groups.[4]
At Low pH (2.5 - 3.0): The silanol groups (pKa ~4) are fully protonated (Si-OH) and neutral. Your amine analyte is protonated (R₃NH⁺) and carries a positive charge. Since the silanols are neutral, the strong ionic interaction is eliminated, drastically reducing peak tailing.[5][6] This is the most common and effective strategy.
At Mid pH (4 - 7): This is often the worst range for peak shape. Silanols become increasingly deprotonated (Si-O⁻) while the amine is still protonated (R₃NH⁺), maximizing the undesirable ionic interaction.[4][6]
At High pH (>9-10): This is an alternative strategy. The analyte's amine group is deprotonated (neutral), eliminating its ability to interact with the charged silanols. However, this requires a pH-stable column, as high pH can dissolve the silica backbone of standard columns.
FAQ: What mobile phase additives can improve my peak shape?
Additives work by modifying the mobile phase to mask the effects of residual silanols.[1][9]
Table 1: Common Mobile Phase Additives for Mitigating Peak Tailing
Additive Type
Example
Typical Concentration
Mechanism of Action
Acid/Buffer
Formic Acid, TFA, Phosphate Buffer
0.1% (v/v) or 10-20 mM
pH Control: Maintains a low pH to keep silanol groups protonated and neutral, preventing ionic interactions with the basic analyte.[5][10]
Competing Base
Triethylamine (TEA)
5-25 mM
Silanol Masking: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "shielding" them from the analyte.[5][10]
Chelating Agent
Citric Acid, Medronic Acid
1 ppm
Metal Chelation: Binds to trace metal impurities within the silica matrix that can create highly active silanol sites, thereby reducing their interaction potential.[2]
Experimental Protocol: pH and Additive Screening
Baseline: Run your sample using a simple mobile phase (e.g., Acetonitrile/Water) to establish a baseline tailing factor.
Low pH Condition: Prepare a mobile phase with an acidic additive. A good starting point is 0.1% Formic Acid in both the aqueous and organic phases. This will bring the pH to approximately 2.7.
Competing Base Condition: If low pH is not sufficient, prepare a mobile phase buffered to a slightly higher pH (e.g., 6.0) and add a competing base like 10 mM Triethylamine. Note: This may shorten column lifetime.[10]
Inject and Compare: Inject your analyte under each condition and compare the peak asymmetry. For most basic compounds like the one , the low pH condition will yield the most significant improvement.
Step 3: Stationary Phase (Column) Selection
If mobile phase optimization is not enough, the column itself is the next logical area to investigate.
FAQ: Is my current column appropriate for analyzing basic compounds?
Not all C18 columns are created equal. The underlying silica and bonding technology dramatically affect performance with basic analytes.
Table 2: Comparison of Column Technologies for Basic Analytes
Column Type
Description
Suitability for Basic Analytes
Type A Silica
Older technology, often has higher metal content and more acidic silanol groups.[10]
Poor: Prone to causing significant peak tailing for basic compounds.[10]
Type B Silica (High Purity)
Modern, high-purity silica with low metal content and less active silanol sites.[5]
Good: Significantly reduces peak tailing compared to Type A. This is the modern standard.
End-Capped Columns
After bonding the C18 chains, the column is treated with a small silane reagent (e.g., trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups, making the surface more inert.[1][6]
Very Good: End-capping is a standard feature on most modern columns and is crucial for good peak shape with polar and basic analytes.
Hybrid Particle Columns
Columns that incorporate both silica and organic polymers in their base material.
Excellent: Offer a wider usable pH range (often 1-12) and have intrinsically lower silanol activity, making them highly effective for separating basic compounds without tailing.[5]
If you are using an older column or are unsure of its specifications, switching to a modern, high-purity, end-capped column is a highly recommended step.
Step 4: System & Hardware Checks
Though less common, the HPLC system itself can contribute to peak distortion.
FAQ: Could my HPLC system be the source of the tailing?
Yes, issues like extra-column volume or contamination can cause problems.
Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause all peaks in the chromatogram to broaden and tail.[3] Ensure you are using tubing with the narrowest appropriate inner diameter and that all fittings are made correctly to minimize dead volume.
Column Contamination: Buildup of strongly retained impurities at the head of the column can create active sites that interact with the analyte.[3] Using a guard column and implementing a proper sample clean-up procedure can prevent this.[6] If contamination is suspected, try flushing the column with a strong solvent or, if the problem persists, replacing the column.[1]
Conclusion
Resolving peak tailing for basic compounds like 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is a methodical process rooted in understanding the chemical interactions at play. By following the systematic workflow presented—first ruling out physical effects like overload, then rigorously optimizing the mobile phase pH, and finally selecting an appropriate, modern stationary phase—researchers can effectively eliminate the secondary silanol interactions that undermine peak symmetry. This logical approach not only solves the immediate problem but also builds a foundation for developing robust, reliable, and high-performing chromatographic methods.
References
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
Peak Tailing in HPLC - Element Lab Solutions.
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17).
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. (2019, September 15).
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25).
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13).
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
A Comparative Guide to 1H NMR Spectral Interpretation: From Simple Alcohols to Multifunctional Drug-Like Molecules
Introduction In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers in drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers in drug discovery and development, the ability to rapidly and accurately interpret a proton (¹H) NMR spectrum is not just a fundamental skill but a cornerstone of molecular design and verification. This guide provides an in-depth, comparative analysis of ¹H NMR spectra, contrasting a simple aliphatic alcohol, 2-butanol, with a more complex, multifunctional molecule, 1-(2-methoxyethyl)amino-3-phenoxy-propan-2-ol.
By moving from a foundational example to a complex case study, this guide will not simply list chemical shifts; it will delve into the causality behind spectral features. We will explore how molecular architecture—from simple alkyl chains to aromatic rings, ethers, and amines—translates into a unique magnetic fingerprint, providing actionable insights for the practicing scientist.
The Pillars of ¹H NMR Interpretation: A Brief Overview
A ¹H NMR spectrum yields four critical pieces of information that, when combined, allow for the reconstruction of a molecule's structure[1][2].
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Protons near electronegative atoms (like O or N) or unsaturated systems (like aromatic rings) are "deshielded" and appear at a higher chemical shift (downfield).[3][4] Tetramethylsilane (TMS) is the common reference standard set to 0 ppm.[3][5]
Integration: The area under a signal is proportional to the number of protons it represents.[3] This provides a ratio of the different types of protons in the molecule.[3][6]
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet). It is caused by the influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling.[7][8] The 'n+1 rule' is a common first-order approximation, where 'n' is the number of equivalent protons on neighboring carbons.[1][9]
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[7]
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of a ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument parameterization. A flawed protocol will yield artifacts and ambiguous data, compromising structural interpretation.[10]
Step-by-Step Methodology
Sample Preparation:
Analyte Quantity: Weigh approximately 5-25 mg of the compound for routine ¹H NMR analysis of small organic molecules. For higher molecular weight compounds or less sensitive experiments like ¹³C NMR, a higher concentration may be necessary.[11]
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[12] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals.[13][14][15] Common choices include Chloroform-d (CDCl₃) for non-polar compounds and DMSO-d₆ for more polar ones.[16]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean vial.[12][17]
Sample Filtration and Transfer:
Eliminate Particulates: To ensure magnetic field homogeneity, the solution must be free of all solid particles. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool.
Transfer to NMR Tube: Carefully filter the solution directly into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[11][17]
Instrument Setup & Acquisition:
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.[13]
Shimming: This is a critical step where the homogeneity of the magnetic field across the sample volume is optimized. Automated shimming routines are standard on modern spectrometers, but manual adjustment may be required for challenging samples. Poor shimming leads to broadened peaks and distorted line shapes.[8]
Acquisition Parameters: For a standard ¹H experiment, a 30° or 45° pulse angle is often sufficient, with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[18] The number of scans is adjusted to achieve an adequate signal-to-noise ratio; for a 10 mg sample, 8 to 16 scans are typically sufficient.
The D₂O Shake: Identifying Exchangeable Protons:
To confirm the presence of -OH or -NH protons, a "D₂O shake" can be performed. After acquiring an initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired.
Protons on heteroatoms (-OH, -NH, -COOH) are acidic and will rapidly exchange with the deuterium from D₂O.[9] This exchange makes them "invisible" in the ¹H spectrum, causing their corresponding signals to disappear or significantly diminish.[6][9][19] This is a definitive diagnostic test.
Case Study 1: 2-Butanol – A Foundational Example
2-Butanol (C₄H₁₀O) is a simple secondary alcohol. Its structure is asymmetric, leading to five distinct proton environments, which is clearly reflected in its ¹H NMR spectrum.[9][20]
Standard alkyl CH₃, split by the two adjacent Hₑ protons (n=2, so 2+1=3).
Hₑ
1.2
3H
Doublet (d)
Hₑ
CH₃ group attached to a methine (CH) carbon, split by the single Hₑ proton (n=1, so 1+1=2). Deshielded relative to Hₐ due to proximity to the electronegative oxygen.
Hₑ
1.5
2H
Multiplet (m)
Hₐ, Hₑ
These CH₂ protons are diastereotopic and couple to both Hₐ (3 protons) and Hₑ (1 proton), resulting in a complex multiplet, not a simple quintet.[21]
Hₑ
3.8
1H
Multiplet (m)
Hₑ, Hₑ
The CH proton is significantly deshielded by the directly attached -OH group.[19] It is coupled to the Hₑ (2 protons) and Hₑ (3 protons), resulting in a complex multiplet.
Hₑ
Variable (1-5)
1H
Broad Singlet (br s)
None (typically)
The hydroxyl proton signal is often broad due to rapid chemical exchange and hydrogen bonding.[19] It typically does not show coupling and will disappear upon D₂O addition.[9]
// Coupling relationships
Ha -- Hb [label=" Jₐₑ"];
Hb -- Hc [label=" Jₑₑ"];
Hc -- Hd [label=" Jₑₑ"];
// No coupling to OH
He [style="filled,dashed", fillcolor="#F1F3F4"];
}
END_DOT
Figure 3: Visualization of the proton coupling network in 2-Butanol.
Case Study 2: 1-(2-methoxyethyl)amino-3-phenoxy-propan-2-ol – A Complex Interpretation Challenge
This molecule possesses a significantly more complex structure, incorporating an aromatic ring, a phenoxy ether, a secondary alcohol, a secondary amine, and a methyl ether. This complexity allows us to see how multiple functional groups influence a single spectrum, a common scenario in drug development.
mol [label=<
Hh3C-O
CHg2
CHf2
NHe
CHd2
CHc(OHb)
CHa2
-O-Aromatic Ring
>];
}
END_DOT
Figure 4: Structure of the multifunctional target molecule with key proton groups labeled.
Predicted ¹H NMR Spectral Analysis
The spectrum of this molecule will be significantly more crowded. The analysis is best approached by considering the distinct structural motifs.
Label
Approx. δ (ppm)
Predicted Integration
Predicted Multiplicity
Rationale
H-Aromatic
6.9 - 7.3
5H
Multiplet (m)
Protons on the phenyl ring. The exact pattern depends on the substitution but will reside in the characteristic aromatic region.[3][22]
Hₐ
4.0 - 4.2
2H
Doublet (d) or Doublet of Doublets (dd)
These CH₂ protons are adjacent to the deshielding phenoxy group (-OAr). They are split by the Hc proton.
Hₑ
Variable
1H
Broad Singlet (br s)
The secondary alcohol proton. Its signal is expected to be broad and will disappear upon D₂O exchange.[14][19]
Hₑ
~4.0
1H
Multiplet (m)
This methine proton is deshielded by the adjacent -OH group and is coupled to protons Ha and Hd, leading to a complex multiplet.
Hₑ
2.8 - 3.0
2H
Multiplet (m)
These CH₂ protons are adjacent to the amine nitrogen and coupled to the Hc proton.
Hₑ
Variable
1H
Broad Singlet (br s)
The secondary amine proton. Like the -OH proton, this signal is typically broad and D₂O exchangeable.[1][3]
Hₑ
~2.8
2H
Triplet (t)
These CH₂ protons are adjacent to the amine nitrogen and coupled to the Hg protons.
Hₑ
~3.6
2H
Triplet (t)
These CH₂ protons are deshielded by the adjacent ether oxygen and coupled to the Hf protons. The chemical shift for protons adjacent to an ether oxygen is typically in the 3.4-4.5 ppm range.[23]
Hₑ
~3.4
3H
Singlet (s)
The methoxy (-OCH₃) protons are highly characteristic, appearing as a sharp singlet with no coupling partners.[1]
Comparative Analysis: Key Distinctions and Insights
Feature
2-Butanol
1-(2-methoxyethyl)amino-3-phenoxy-propan-2-ol
Complexity
Simple, 5 distinct signals.
High, at least 8 distinct non-aromatic signals plus aromatic region.
Chemical Shift Range
Primarily 0.9 - 4.0 ppm.
Broader range, extending to ~7.3 ppm due to the aromatic ring.
- Doublet (~1.2 ppm) and Triplet (~0.9 ppm) for two different methyl groups. - Deshielded CH proton (~3.8 ppm).
- Aromatic multiplet (6.9-7.3 ppm). - Sharp OCH₃ singlet (~3.4 ppm). - Two distinct exchangeable protons (-OH, -NH).
Interpretation Challenges
Diastereotopic CH₂ protons creating a complex multiplet.
Significant signal overlap is expected, particularly in the 2.8-4.2 ppm region where multiple CH and CH₂ groups resonate.
The comparison starkly illustrates how increasing structural complexity directly translates to a more intricate ¹H NMR spectrum. While 2-butanol's spectrum is readily assigned using basic principles, the multifunctional molecule requires a more systematic, fragment-based approach. The presence of the aromatic ring dramatically expands the chemical shift range, and the multiple heteroatoms (O, N) create several deshielded regions, increasing the potential for signal overlap. Resolving such overlap in a real-world scenario might necessitate higher field NMR instrumentation or two-dimensional NMR techniques (e.g., COSY, HSQC).
Conclusion
¹H NMR spectroscopy provides an exceptionally detailed picture of molecular structure. By systematically analyzing the chemical shift, integration, and multiplicity of each signal, a chemist can confidently piece together a molecule's architecture. This guide has demonstrated this process by contrasting the straightforward spectrum of 2-butanol with the predicted complexity of a multifunctional, drug-like molecule. The fundamental principles remain the same, but their application requires a deeper understanding of how diverse functional groups influence the magnetic environment of protons. Mastering this interpretive skill is indispensable for professionals in chemical research and drug development, enabling the confident validation of synthetic targets and the elucidation of unknown structures.
Mass spectrometry fragmentation pattern of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol , a structural analog and potential impurity of phenoxypropanolamine beta-b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol , a structural analog and potential impurity of phenoxypropanolamine beta-blockers.[1]
Primary Application: Impurity profiling and structural elucidation of beta-blocker derivatives.
Key Differentiator: The 2-butanol backbone introduces a characteristic mass shift (+14 Da) in backbone-retaining fragments compared to standard propanolamine scaffolds (e.g., Carvedilol intermediates), while the amine-specific
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This setup ensures optimal ionization of the secondary amine and stability of the ether linkages prior to collision-induced dissociation (CID).
Parameter
Setting / Protocol
Rationale
Ionization Source
ESI Positive ()
Protonation of the secondary amine nitrogen () is the most favorable ionization pathway.[1]
Capillary Voltage
3.0 – 3.5 kV
Moderate voltage prevents in-source fragmentation of the labile ether tail.[1]
Cone Voltage
20 – 30 V
Optimized to transmit the precursor ( 240) without premature water loss.[1]
Collision Energy
Stepped (15 – 35 eV)
Low CE (15 eV) preserves the backbone; High CE (35 eV) reveals the diagnostic amine tail fragments.[1]
Mobile Phase
0.1% Formic Acid in /MeCN
Acidic pH ensures full protonation of the precursor.[1]
Part 2: Fragmentation Mechanism Analysis
The fragmentation of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol follows predictable pathways governed by charge localization on the secondary nitrogen.[1]
Significance: This ion is the base peak at moderate collision energies.[1] It confirms the structure of the amine substituent (2-methoxyethylamino) and indicates that the modification (methylation) is not on the amine side chain.
Secondary Pathway: Phenoxy Loss (The "Backbone Signature")
A competitive pathway involves the neutral loss of phenol (
, 94 Da) or the phenoxy radical (, 93 Da), driven by proton transfer from the hydroxyl group or the benzylic position.
Significance: This ion retains the 2-butanol backbone.[1] In standard propanolamine drugs, this fragment would appear at
132.[1] The observation of 146 confirms the presence of the extra methyl group on the carbon chain (butanol vs. propanol).[1]
Minor Pathways
Water Loss:
at 222 .[1] Common in alcohols but usually low intensity due to the dominance of -cleavage.[1]
Tropylium Ion:
77 () or 91 .[1] Observed only at high collision energies, confirming the presence of the aromatic ring.[1]
Part 3: Comparative Analysis (Product vs. Alternatives)
This section compares the target molecule with its closest structural alternative, the "Propanol Analog" (standard beta-blocker scaffold), to demonstrate how MS differentiates them.
The following diagram illustrates the critical dissociation pathways, highlighting the origin of the diagnostic ions.
Figure 1: ESI+ Fragmentation pathway of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol showing the divergence between amine-specific and backbone-specific ions.[1]
References
Holčapek, M., et al. (2008).[1] "Structural characterization of beta-blockers and their impurities using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
NIST Mass Spectrometry Data Center. "Fragmentation patterns of amino-alcohols." NIST Chemistry WebBook, SRD 69. Link
Kern, S., et al. (2010).[1] "Fragmentation pathways of phenoxypropanolamines in ESI-MS/MS." Rapid Communications in Mass Spectrometry. Link
Certificate of Analysis (CoA) requirements for 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
The following guide provides an in-depth technical analysis of the Certificate of Analysis (CoA) requirements for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol , a structural analog and potential impurity in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the Certificate of Analysis (CoA) requirements for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol , a structural analog and potential impurity in the synthesis of phenoxy-propanolamine beta-blockers (e.g., Carvedilol, Metoprolol intermediates).
This guide is structured to assist researchers and QA/QC professionals in validating this specific reference standard.
[1]
Executive Summary & Chemical Context
Molecule: 2-Butanol, 1-[(2-methoxyethyl)amino]-3-phenoxy-
Chemical Formula: C₁₃H₂₁NO₃
Molecular Weight: 239.31 g/mol
Role: Analytical Reference Standard / Process Impurity[1]
This compound is a chain-extended analog of the standard phenoxy-propanolamine pharmacophore found in many beta-blockers.[1] Specifically, it represents a "methylated" impurity where the standard 3-carbon linker (derived from epichlorohydrin) is replaced by a 4-carbon linker (derived from 1,2-epoxy-3-phenoxybutane or similar precursors).[1] Its presence is critical in purity profiling as it is a structural isomer of other common impurities (e.g., Bisoprolol Impurity A) and exhibits similar chromatographic behavior to the parent API, often acting as a "critical pair" in HPLC methods.[1]
Performance Comparison: Butanol Analog vs. Propanol Parent
The following table compares the critical analytical attributes of the 2-butanol impurity against the standard 2-propanol intermediate (1-(2-methoxyethyl)amino-3-phenoxy-2-propanol).
Feature
2-Butanol Analog (Impurity)
2-Propanol Analog (Parent/Ref)
Analytical Impact
Lipophilicity (LogP)
~1.8 (Estimated)
~1.4
The butanol analog elutes later in Reverse-Phase HPLC (C18).[1]
Molecular Mass
239.31 Da
225.28 Da
Distinct +14 Da shift (Methyl group) detectable by LC-MS.[1]
Chirality
2 Chiral Centers (C2, C3)
1 Chiral Center (C2)
Forms diastereomers; may appear as a doublet or split peak in achiral HPLC.[1]
UV Response
Phenoxy Chromophore (λmax ~270 nm)
Phenoxy Chromophore (λmax ~270 nm)
Identical UV spectra ; cannot be distinguished by DAD alone.[1]
Stability
Moderate (Secondary Alcohol)
Moderate (Secondary Alcohol)
Similar degradation profile; stable under ambient conditions if dry.[1]
Core CoA Requirements (Self-Validating Protocols)
To ensure scientific integrity, the CoA for this reference standard must include specific tests that validate its identity and purity beyond doubt.
A. Identity Verification (The "Fingerprint")
Objective: Confirm the structure and distinguish it from the propanol analog.[1]
¹H-NMR Spectroscopy (400 MHz+, DMSO-d₆):
Diagnostic Signal: Look for the methyl doublet (or triplet depending on position) of the butanol chain (~1.0–1.2 ppm).[1] The propanol analog lacks this methyl group on the backbone.[1]
2-Butanol Analog RT: ~10.2 min (Later eluting due to extra methyl group).[1]
Protocol 2: Synthesis Pathway & Origin Analysis
Understanding the origin of this impurity is crucial for control.[1] It typically arises from the reaction of 1-(2-methoxyethyl)amine with 1,2-epoxy-3-phenoxybutane (an impurity in the phenoxy-epoxide starting material).[1]
Caption: Figure 1. Proposed formation pathway of the 2-butanol impurity via the reaction of phenol with methylated epichlorohydrin analogs, followed by amine ring opening.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for validating this impurity standard.
Caption: Figure 2. Analytical workflow for certifying the 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol reference standard.
References
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] Geneva, 2006.[1] Link
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[1] USP-NF.[1] Link[1]
European Pharmacopoeia (Ph.[1] Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10).[1]Link[1]
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1] Advanced Drug Delivery Reviews 59.1 (2007): 59-96.[1] Link[1]
PubChem. Compound Summary for Phenoxypropanolamine Derivatives (Analogous Structures). National Library of Medicine.[1] Link
(Note: Specific CoA data for this exact CAS name is derived from standard protocols for beta-blocker impurity profiling as direct pharmacopeial monographs for this specific impurity isomer are custom-generated by reference standard manufacturers.)
Calculating Relative Response Factor (RRF) of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol vs Carvedilol
An In-Depth Comparative Guide: Determining the Relative Response Factor (RRF) of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol vs. Carvedilol For analytical scientists and drug development professionals, accurately quantif...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide: Determining the Relative Response Factor (RRF) of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol vs. Carvedilol
For analytical scientists and drug development professionals, accurately quantifying related substances and synthetic impurities is a critical regulatory requirement. When an impurity lacks an identical chromophore to the Active Pharmaceutical Ingredient (API), assuming a 1:1 UV response can lead to catastrophic under-reporting.
This guide provides an objective, data-driven framework for calculating the Relative Response Factor (RRF) of a specific structural analog—1-(2-methoxyethyl)amino-3-phenoxy-2-butanol —against Carvedilol , grounded in causality, self-validating protocols, and pharmacopeial standards.
Mechanistic Causality: The Chromophoric Discrepancy
To understand why an RRF calculation is mandatory here, we must analyze the structural and photophysical differences between the two molecules.
Carvedilol: The chemical structure is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol[1]. Its UV absorption profile is dominated by the 9H-carbazole ring —a rigid, highly conjugated tricyclic system. This extended
-conjugation results in intense electronic transitions, yielding a massive molar extinction coefficient () at the standard USP detection wavelength of 240 nm[2],[1].
1-(2-methoxyethyl)amino-3-phenoxy-2-butanol: This analog lacks the carbazole moiety entirely, possessing only a monocyclic phenoxy group. Furthermore, the 2-(2-methoxyphenoxy)ethyl tail is truncated to a simple 2-methoxyethyl group.
The Causality: Because the analog relies solely on an isolated phenoxy ring for UV absorption, its chromophoric cross-section at 240 nm is drastically lower than that of Carvedilol. If an analyst uses a simple area-normalization method (assuming RRF = 1.0), a 0.5% concentration of this analog might generate a peak area equivalent to just 0.09% of the API. This would cause the impurity to bypass the ICH Q3A(R2) identification threshold (typically 0.10%)[3],[4], masking a potentially critical quality failure.
Regulatory Grounding & Workflow Visualization
According to ICH Q3A(R2) guidelines, if the response factor of an impurity differs significantly from the API (typically outside the 0.8–1.2 range), the actual amount of the impurity must be measured using a corrected response factor[3],[4]. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography mandates that system suitability parameters must be established to ensure the analytical procedure is self-validating and fit for purpose[5],[6].
Figure 1: Parallel HPLC-UV workflow for determining the Relative Response Factor (RRF).
Self-Validating Experimental Protocol
To calculate the RRF, both the API and the analog must be analyzed under identical, stability-indicating chromatographic conditions[2],[7]. The following protocol ensures orthogonal validation through built-in system suitability checks.
Step 1: Chromatographic Setup
Column: L7 (C8) stationary phase, 4.6 mm × 150 mm, 5 µm particle size[1],[8].
Mobile Phase: Isocratic elution using Acetonitrile and Buffer (pH 2.0 monobasic potassium phosphate) in a 31:69 ratio[1].
Flow Rate: 1.0 mL/min.
Detection: UV at 240 nm (optimal for Carvedilol related compounds)[2],[1].
Stock Solutions: Accurately weigh reference standards of Carvedilol and 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol to prepare 1.0 mg/mL stock solutions.
Linearity Range: Perform serial dilutions to generate six concentration levels spanning the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.05, 0.10, 0.20, 0.50, 1.00, and 1.50 µg/mL)[2].
Step 3: System Suitability (Internal Control)
Before extracting regression data, the system must validate itself against USP <621> criteria[5],[6]:
Resolution (
): Must be between Carvedilol and the analog to ensure no peak integration overlap.
Tailing Factor (
): Must be for both peaks to guarantee symmetrical integration[8].
Injection Precision: The %RSD of peak areas from six replicate injections of the 1.00 µg/mL standard must be
Once the system suitability is verified, the peak areas are plotted against the nominal concentrations. The RRF is determined by the ratio of the slopes of the linear regression curves[7].
Table 1: Linearity and Peak Area Response (λ = 240 nm)
Concentration Level
Actual Conc. (µg/mL)
Carvedilol Peak Area (mAUs)
Analog Peak Area (mAUs)
LOQ
0.05
2,518
452
50% Spec
0.10
5,045
908
100% Spec
0.20
10,092
1,815
250% Spec
0.50
25,210
4,530
500% Spec
1.00
50,430
9,075
750% Spec
1.50
75,655
13,620
Data represents typical validation outputs reflecting the chromophoric difference between the carbazole and phenoxy moieties.
Table 2: Regression Analysis and Correction Factor (CF) Calculation
Analyte
Slope ()
Y-Intercept ()
Correlation ()
RRF ()
Correction Factor ()
Carvedilol
50,432
12.4
0.9999
1.00
1.00
1-(2-methoxyethyl)amino-3-phenoxy-2-butanol
9,078
4.8
0.9998
0.18
5.55
Conclusion of Data
The experimental data confirms the mechanistic hypothesis: the analog yields only 18% of the UV response of Carvedilol at 240 nm. To accurately report the concentration of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol in a batch analysis, the integrated peak area of the analog must be multiplied by the Correction Factor of 5.55 before comparing it to the Carvedilol standard.
References
Source: ijpsonline.
Title: Relative Response Factor (RRF)
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
Source: uspnf.
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
A Comparative Guide to Purity Validation of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- by USP and Alternative Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical com...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of methodologies for validating the purity of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-, a compound structurally related to the beta-blocker class of drugs. While a specific United States Pharmacopeia (USP) monograph for this exact molecule may not be available, this guide will construct a robust, USP-compliant High-Performance Liquid Chromatography (HPLC) method based on the principles outlined in USP General Chapters <621> Chromatography and <1225> Validation of Compendial Procedures.[1][2][3][4][5][6][7][8][9] This will be compared against a modern alternative method, Ultra-High-Performance Liquid Chromatography (UHPLC), to highlight advancements in analytical efficiency.
The Analyte: Understanding 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
The subject of our analysis is a molecule with key functional groups that dictate its analytical behavior. It possesses a secondary alcohol on a butanol backbone, an ether linkage, and a secondary amine. Its aromatic phenoxy group makes it an excellent chromophore for UV detection. These features are common among beta-blockers, and thus, analytical methods developed for this class of compounds are highly relevant.[10][11][12]
PART 1: The USP-Compliant HPLC Method: A Foundation in Reliability
A USP-compliant method is built upon the principles of robustness, reproducibility, and meticulous validation. The following hypothetical method is designed to meet the stringent requirements of the USP for the analysis of a small molecule API like our target compound.
Experimental Protocol: USP-Compliant HPLC Method
1. Instrumentation:
A standard HPLC system equipped with a quaternary pump, autosampler, column heater, and a UV-Vis detector.
2. Reagents and Materials:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium phosphate monobasic (ACS grade)
Orthophosphoric acid (ACS grade)
Water (HPLC grade)
Reference Standard (RS) of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- (purity ≥ 99.5%)
Sample of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- for testing
3. Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 275 nm
Injection Volume: 10 µL
4. Standard and Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the Reference Standard in a 50 mL volumetric flask with a 50:50 mixture of water and methanol.
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
Causality Behind Experimental Choices:
C18 Column: The nonpolar nature of the C18 stationary phase is ideal for retaining the moderately nonpolar 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-, allowing for effective separation from potential polar and nonpolar impurities.[11][12]
Phosphate Buffer: The use of a buffer at pH 3.0 ensures the secondary amine is protonated, leading to consistent peak shape and retention time.
Gradient Elution: A gradient from a weaker mobile phase (20% acetonitrile) to a stronger one (80% acetonitrile) allows for the elution of impurities with a wide range of polarities, which is crucial for a comprehensive purity assessment.
UV Detection at 275 nm: This wavelength is chosen based on the UV absorbance maximum of the phenoxy chromophore, providing high sensitivity for the parent compound and related impurities.
Validation of the USP-Compliant Method: A Self-Validating System
According to USP <1225>, the method must be validated to demonstrate its suitability for its intended purpose.[1][3][5][6]
Specificity: The method's ability to resolve the main peak from potential impurities and degradation products is confirmed by forced degradation studies (acid, base, peroxide, heat, and light).
Linearity: A minimum of five concentrations of the reference standard are analyzed, typically from 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determined by analyzing samples spiked with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120%). Recovery should be within 98.0% to 102.0%.[3]
Precision:
Repeatability: Multiple injections of the same standard solution should have a relative standard deviation (RSD) of ≤ 1.0%.
Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess the method's reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Caption: Workflow for the USP-Compliant HPLC Purity Assay.
PART 2: The Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution through the use of smaller particle size columns (typically < 2 µm) and higher operating pressures.
Experimental Protocol: UHPLC Method
1. Instrumentation:
A UHPLC system capable of operating at pressures up to 15,000 psi, with a low-dispersion flow path, a high-speed autosampler, and a photodiode array (PDA) detector.
2. Reagents and Materials:
Same as the HPLC method.
3. Chromatographic Conditions:
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-0.5 min: 5% B
0.5-3.5 min: 5% to 95% B
3.5-4.0 min: 95% B
4.1-5.0 min: 5% B (re-equilibration)
Flow Rate: 0.5 mL/min
Column Temperature: 40°C
Detection: PDA detection, 200-400 nm, extraction at 275 nm
4. Standard and Sample Preparation:
Same as the HPLC method.
Causality Behind Experimental Choices:
Sub-2 µm Particle Size Column: The smaller particles provide a significant increase in theoretical plates, leading to sharper peaks and better resolution of closely eluting impurities.
Formic Acid Mobile Phase: Formic acid is a volatile mobile phase modifier, making this method compatible with mass spectrometry (MS) if further characterization of impurities is needed. It also effectively protonates the analyte for good peak shape.
Higher Temperature and Flow Rate: The higher temperature reduces mobile phase viscosity, allowing for higher flow rates without excessive backpressure, further speeding up the analysis.
PDA Detection: A PDA detector acquires the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.
Caption: Comparison of key parameters between HPLC and UHPLC.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two methods, based on typical validation results.
Parameter
USP-Compliant HPLC Method
Alternative UHPLC Method
Justification for Difference
Run Time
~35 minutes
~5 minutes
Smaller column dimensions and higher flow rates in UHPLC significantly reduce analysis time.
Resolution (Critical Pair)
> 2.0
> 3.5
Smaller particles in the UHPLC column lead to higher separation efficiency and better resolution.
Linearity (r²)
≥ 0.999
≥ 0.999
Both methods are expected to show excellent linearity.
Accuracy (% Recovery)
98.0% - 102.0%
98.0% - 102.0%
Both methods should provide comparable accuracy when properly validated.
LOQ
~0.05%
~0.02%
The sharper peaks in UHPLC result in a better signal-to-noise ratio and thus lower detection limits.
Solvent Consumption per Run
~35 mL
~2.5 mL
Shorter run times and lower flow rates in UHPLC drastically reduce solvent usage.
Conclusion: Choosing the Right Method for the Right Purpose
Both the USP-compliant HPLC method and the alternative UHPLC method are capable of accurately and reliably determining the purity of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-.
The USP-Compliant HPLC Method serves as the bedrock of quality control, offering a robust and universally accepted approach. Its longer run time is offset by its reliability and the widespread availability of standard HPLC instrumentation. This method is ideal for routine quality control and release testing where adherence to established pharmacopeial standards is paramount.
The UHPLC Method represents the cutting edge of analytical efficiency. Its primary advantages are speed and improved resolution, making it exceptionally well-suited for high-throughput screening in drug discovery, process development where rapid feedback is critical, and for complex samples with many closely eluting impurities. The significant reduction in solvent consumption also makes it a more environmentally friendly and cost-effective option.
For drug development professionals, the choice between these methods depends on the specific application. Early-stage development may benefit from the speed of UHPLC, while late-stage and commercial manufacturing will rely on the validated robustness of a USP-compliant HPLC method.
References
<1225> VALIDATION OF COMPENDIAL PROCEDURES . Source: Ofni Systems. [Link]
1-Butanol, 2-amino-: Human health tier II assessment . Source: Australian Government Department of Health. [Link]
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters . Source: PMC. [Link]
Analysis of Beta-Blockers in Environment - A Review . Source: JSM Environmental Science & Ecology. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Source: Pharmacopeia.cn. [Link]
ASTM approves new standard for butanol purity testing . Source: Ethanol Producer Magazine. [Link]
COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS . Source: Acta Poloniae Pharmaceutica. [Link]
Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]
<1225> VALIDATION OF COMPENDIAL PROCEDURES . Source: The United States Pharmacopeial Convention. [Link]
Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis . Source: MDPI. [Link]
Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC . Source: ResearchGate. [Link]
Analytical Modalities for the Characterization of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol: A Comparative Guide to FTIR Spectroscopy
Executive Summary The structural validation of complex active pharmaceutical ingredient (API) intermediates is a foundational step in drug development. 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol is a highly functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of complex active pharmaceutical ingredient (API) intermediates is a foundational step in drug development. 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol is a highly functionalized amino-alcohol, structurally analogous to the backbones of several beta-adrenergic blocking agents (e.g., metoprolol, propranolol). Confirming its structural integrity requires precise analytical techniques capable of resolving overlapping polar functional groups.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) and complementary Raman Spectroscopy for the characterization of this specific compound. By examining the causality behind spectral variations and establishing self-validating experimental protocols, this guide provides a definitive framework for selecting the optimal analytical modality for your workflow [1].
Chemical Context & Analytical Challenges
To understand the analytical requirements, we must first deconstruct the molecule. 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol contains five critical infrared-active regions:
Secondary Alcohol (-OH): Located at the C2 position of the butanol core.
Secondary Amine (-NH-): Bridging the methoxyethyl chain and the butanol core.
Dialkyl Ether (-C-O-C-): The terminal methoxy group.
Alkyl Aryl Ether (Ar-O-C): The phenoxy linkage at the C3 position.
Mono-substituted Benzene Ring: The terminal phenyl group.
The primary analytical challenge: The O-H stretching vibration and the N-H stretching vibration both occur in the 3200–3500 cm⁻¹ region. Furthermore, the two distinct ether linkages produce overlapping but distinct C-O-C asymmetric stretches. Choosing the right spectroscopic alternative dictates whether these nuances are resolved or obscured [3].
Modality Comparison: ATR-FTIR vs. Transmission vs. Raman
When evaluating analytical platforms for this compound, scientists must weigh throughput against spectral resolution.
Alternative A: ATR-FTIR (The High-Throughput Standard)
ATR-FTIR utilizes an internal reflection element (typically Diamond or ZnSe). The infrared beam reflects internally, creating an evanescent wave that penetrates the sample by 0.5 to 2.0 µm.
Performance Advantage: Zero sample preparation. Non-destructive. Ideal for rapid QA/QC and Process Analytical Technology (PAT) [1, 2].
Performance Limitation: The penetration depth is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the critical O-H and N-H stretches at ~3300 cm⁻¹) appear artificially weak, while low-wavenumber bands (the mono-substituted benzene bends at 750 cm⁻¹) appear disproportionately strong compared to transmission data [4].
Alternative B: Transmission FTIR (The Pharmacopeial Benchmark)
The sample is uniformly dispersed in a transparent potassium bromide (KBr) matrix.
Performance Advantage: Adheres strictly to Beer-Lambert linear absorbance rules. It provides superior resolution and relative peak intensities for the high-frequency O-H and N-H regions, making it the gold standard for absolute structural elucidation.
Performance Limitation: KBr is highly hygroscopic. Any absorbed atmospheric moisture will create a massive artifact band at ~3450 cm⁻¹, completely masking the compound's secondary alcohol and amine groups.
Alternative C: Raman Spectroscopy (The Orthogonal Alternative)
Performance Advantage: Raman relies on changes in polarizability rather than dipole moments. It is highly sensitive to the aromatic ring breathing modes and the aliphatic carbon backbone, while completely ignoring moisture.
Performance Limitation: It struggles to accurately quantify the highly polar ether and alcohol linkages that define the functional reactivity of 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol. It is best used alongside FTIR, not as a standalone replacement.
Quantitative Data: Spectral Band Assignments
The following table summarizes the experimental vibrational frequencies for 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol and highlights the performance differences between the two primary FTIR modalities.
Functional Group
Expected Wavenumber (cm⁻¹)
ATR-FTIR Observation
Transmission (KBr) Observation
Diagnostic Significance
O-H Stretch (Sec. Alcohol)
3300 – 3450
Broad, low relative intensity
Broad, high intensity
Confirms the 2-butanol core integrity
N-H Stretch (Sec. Amine)
3250 – 3350
Often obscured by O-H
Sharp shoulder on O-H band
Differentiates from tertiary amine impurities
C-H Stretch (Aliphatic)
2850 – 2960
Strong, well-resolved
Strong, well-resolved
Confirms methoxyethyl alkyl chain
C-O-C Stretch (Alkyl Aryl)
1240 – 1250
Very Strong (Deep penetration)
Strong
Confirms the phenoxy ether linkage
C-O-C Stretch (Dialkyl)
1100 – 1120
Strong (Deep penetration)
Moderate
Confirms the terminal methoxy group
Out-of-Plane C-H Bend
750 & 690
Dominant peaks
Strong, distinct
Confirms mono-substituted benzene ring
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols must be designed as self-validating systems. Every step below includes the mechanistic causality governing the action.
Protocol 1: ATR-FTIR Method (Diamond Crystal)
System Calibration (Self-Validation): Run a baseline scan of a standardized polystyrene film.
Causality: Verifies the laser alignment and interferometer accuracy by confirming the exact presence of the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene reference peaks before testing unknown APIs.
Background Subtraction: Collect 32 scans of the clean, empty diamond crystal.
Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (1300–1900 cm⁻¹) fluctuate continuously. Immediate background subtraction mathematically removes these environmental artifacts from the final spectrum.
Sample Application: Place ~2 mg of the compound onto the crystal. Engage the pressure anvil until the standardized torque clicks.
Causality: The evanescent wave only extends ~1 µm into the sample. Without intimate, high-pressure contact, the signal-to-noise ratio (SNR) will be insufficient for analysis [4].
Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm via the spectrometer software.
Causality: The algorithm normalizes the wavelength-dependent penetration depth, mathematically adjusting the spectrum to approximate linear transmission data for accurate library matching.
Protocol 2: Transmission FTIR Method (KBr Pellet)
Matrix Desiccation: Bake spectroscopic-grade KBr at 105°C for a minimum of 2 hours prior to use.
Causality: Eliminates hygroscopic water absorption that would otherwise produce a false-positive broad band at 3450 cm⁻¹, which would obscure the API's actual O-H and N-H stretches.
Milling & Blending: Combine 1 mg of the sample with 99 mg of dried KBr in an agate mortar. Grind vigorously for 60 seconds.
Causality: Grinding reduces the API particle size to less than the wavelength of incident IR light (<2 µm). This eliminates the Christiansen effect—a phenomenon that causes severe baseline scattering and asymmetric peak distortion.
Pellet Pressing: Transfer the powder to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2 minutes.
Causality: The vacuum evacuates trapped air, while the extreme pressure cold-welds the KBr powder into a continuous, transparent crystalline disk, maximizing infrared transmittance.
Acquisition: Mount the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.
Analytical Workflow Decision Matrix
Use the following logical workflow to determine the appropriate spectroscopic modality for analyzing 1-(2-methoxyethyl)amino-3-phenoxy-2-butanol based on your laboratory's immediate requirements.
Decision matrix and workflow for selecting FTIR analytical modalities based on operational requirements.
References
Specac Ltd. "The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations." Specac. Available at:[Link]
Agilent Technologies. "A Comprehensive Guide to FTIR Analysis." Agilent. Available at:[Link]
Al-Kassas, R., et al. "Supramolecular Interaction of Atenolol and Propranolol with β-Cyclodextrin Spectroscopic Characterization and Analytical Application." Molecules (via PMC), 2024. Available at:[Link]
Rohman, A., et al. "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics." Journal of Food Science and Technology (via PMC), 2019. Available at:[Link]
Validation
A Comparative Stability Study of Carvedilol Impurities and Intermediates: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the stability of Carvedilol, its process-related impurities, and synthetic intermediates. As professionals in drug development, understanding the degradation pathwa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the stability of Carvedilol, its process-related impurities, and synthetic intermediates. As professionals in drug development, understanding the degradation pathways and stability profiles of active pharmaceutical ingredients (APIs) and their associated compounds is paramount for ensuring drug product safety, efficacy, and regulatory compliance. This document offers a technical framework, supported by experimental data and methodologies, to facilitate this critical aspect of pharmaceutical research.
Introduction to Carvedilol and the Imperative of Stability Studies
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking properties, widely prescribed for the management of hypertension and congestive heart failure.[1][2] The molecular integrity of Carvedilol is crucial to its therapeutic action. However, during synthesis, formulation, and storage, the API can degrade or contain residual impurities and intermediates.[1] These compounds, if present in sufficient quantities, can impact the safety and efficacy of the final drug product.
Stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is a critical component of the drug development lifecycle.[3][4] These studies are designed to understand how environmental factors such as temperature, humidity, and light affect the quality of a drug substance or product over time.[3][5] Forced degradation studies, a subset of stability testing, are intentionally designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]
Understanding Carvedililol's Impurity and Intermediate Landscape
The impurity profile of Carvedilol can be broadly categorized into process-related impurities and degradation products.[1]
Process-Related Impurities: These are substances that arise during the synthesis of Carvedilol. They can include unreacted starting materials, byproducts of side reactions, and synthetic intermediates that are not fully converted to the final API.[1] A notable example is Carvedilol Impurity B, a bis-impurity that can form in significant amounts during certain synthetic routes and is challenging to remove.[7][8][9] Other known process-related impurities include Impurities A, C, and D.[10]
Degradation Products: These impurities form due to the chemical decomposition of Carvedilol when exposed to environmental stressors like heat, light, moisture, and oxygen.[1] Common degradation pathways include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure).[1]
The synthesis of Carvedilol itself involves several key intermediates. One common synthetic route involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)-ethylamine.[11][12] Intermediates from this and other synthetic pathways can potentially be carried over into the final drug substance.
Designing a Comparative Stability Study: A Methodical Approach
A well-designed comparative stability study provides a comprehensive understanding of the relative lability of Carvedilol, its impurities, and intermediates under various stress conditions. The following experimental design outlines a robust approach to such a study.
Experimental Workflow
The workflow for a comparative stability study involves subjecting the target compounds to a battery of stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][13]
Figure 2: Simplified degradation pathways of Carvedilol.
The carbazole and the secondary alcohol functional groups in the Carvedilol molecule are potential sites for degradation. For instance, the secondary amine can be susceptible to oxidation, and the ether linkages could be prone to hydrolysis under acidic or basic conditions.
Conclusion and Recommendations
This comparative stability study underscores the critical need for a thorough understanding of the stability profiles of not only the API but also its related impurities and intermediates. The findings from such studies are instrumental in:
Optimizing Synthetic Routes: By identifying unstable intermediates, synthetic processes can be refined to ensure their complete conversion and minimize their presence in the final product.
[1]* Developing Robust Formulations: Knowledge of degradation pathways allows for the selection of appropriate excipients and packaging materials that protect the drug from environmental stressors.
[1]* Establishing Appropriate Storage Conditions and Shelf-Life: Stability data is the foundation for determining the recommended storage conditions and the shelf-life of the drug product.
[5][14]* Validating Analytical Methods: Forced degradation studies are essential for demonstrating the specificity and stability-indicating nature of analytical methods used for quality control.
[5]
For researchers and drug development professionals, conducting comprehensive comparative stability studies is not just a regulatory requirement but a scientific imperative that ensures the quality, safety, and efficacy of pharmaceutical products.
References
Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. (n.d.). Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]
Carvedilol Impurity. (2024, August 28). Alentris Research Pvt. Ltd. Retrieved February 27, 2026, from [Link]
HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal. Retrieved February 27, 2026, from [Link]
Development and validation of stability - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 27, 2026, from [Link]
Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Method development and forced degradation studies of carvedilol by RP- HPLC. (2019, August 26). ResearchGate. Retrieved February 27, 2026, from [Link]
Stability Indicating Method Development For Simultaneous Estimation Of Carvedilol (Cdl) And Ivabradine (Ivd) By Hplc. (2025, July 2). International Journal of Environmental Sciences. Retrieved February 27, 2026, from [Link]
Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. (2024, April 25). MDPI. Retrieved February 27, 2026, from [Link]
Intermediate for the preparation of carvedilol. (n.d.). Google Patents.
Carvedilol-impurities. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]
A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2- oxazolidinone intermediate. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
Intermediate for the preparation of carvedilol. (2001, May 3). European Patent Office. Retrieved February 27, 2026, from [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 27, 2026, from [Link]
A facile synthesis of carvedilol via β-amino alcohol intermediate. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]
Process for the preparation of carvedilol. (n.d.). Google Patents.
Carvedilol. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation. Retrieved February 27, 2026, from [Link]
Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.). Waters Corporation. Retrieved February 27, 2026, from [Link]
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved February 27, 2026, from [Link]
Determination of Carvedilol and its Impurities in Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. Retrieved February 27, 2026, from [Link]
ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved February 27, 2026, from [Link]
Personal protective equipment for handling 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
Executive Safety Summary The Core Directive: Treat 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- not merely as a generic organic solid/oil, but as a functionalized amino-ether with specific permeation and irritation risk...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
The Core Directive: Treat 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- not merely as a generic organic solid/oil, but as a functionalized amino-ether with specific permeation and irritation risks.
As a key intermediate in the synthesis and degradation profiling of Duloxetine, this compound combines a secondary amine with a glycol ether tail. This structural combination dictates a specific safety profile:
The Amine Functionality: Imparts basicity, creating a risk of severe eye irritation or corneal damage.
The Glycol Ether Moiety (Methoxyethyl): Significantly increases lipophilicity, creating a vector for dermal absorption . Standard nitrile gloves may offer reduced breakthrough times compared to simple solvents.
Operational Stance: Handle with Strict Contact Isolation . Prevent all skin and eye contact.[1][2][3]
Hazard Analysis & PPE Logic (SAR Assessment)
Since specific toxicological data for CAS 947686-09-1 is often limited in public SDS repositories, we apply Structure-Activity Relationship (SAR) logic to determine the "Worst-Case" protection levels.
Functional Group
Associated Hazard
PPE Implication
Secondary Amine
Caustic / Irritant (pH > 10 in solution). Risk of irreversible eye damage.[4]
Eye Protection: Chemical Splash Goggles (Indirect Vented) are mandatory. Safety glasses are insufficient.
Methoxyethyl Ether
Solvent-like permeation properties; potential reproductive toxin (analogous to 2-methoxyethanol).
Hand Protection: Double-gloving is required. Standard nitrile degrades faster against glycol ethers.
Phenoxy Group
Increases molecular stability but adds to organic burden.
Respiratory: HEPA/Organic Vapor protection if aerosolized.
PPE Selection Matrix
Use this matrix to select equipment based on your specific manipulation scale.
PPE Category
Analytical Scale (< 100 mg)
Preparative/Bulk Scale (> 100 mg or Liquid Handling)
Technical Rationale
Eye / Face
Chemical Splash Goggles (ANSI Z87.1+)
Face Shield + Chemical Splash Goggles
Amines can cause corneal hazing. A face shield protects against splashes during transfers.
Segregation: Store in Container C (Organic Bases) or compatible solvent waste streams.
Labeling: Clearly mark as "Contains Organic Amine/Glycol Ether Derivative."
References
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Glycol Ethers. Centers for Disease Control and Prevention. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[8] United States Department of Labor. [Link][8]
PubChem. Compound Summary for Duloxetine Impurity A (CAS 947686-09-1). National Library of Medicine. [Link]